molecular formula C19H24N2O2 B1209952 Dihydroperaksine CAS No. 15527-86-3

Dihydroperaksine

カタログ番号: B1209952
CAS番号: 15527-86-3
分子量: 312.4 g/mol
InChIキー: PBLXNPSLWYWTKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dihydroperaksine (CAS Number: 16100-84-8) is a monoterpenoid indole alkaloid of the sarpagine/ajmaline series, originally isolated from the hairy root culture of the medicinal plant Rauwolfia serpentina . This natural product is characterized by a complex pentacyclic structure and specific stereocenters, including a β-methyl group at C-19 and an α-primary hydroxyl group at C-20 . It has a molecular formula of C19H24N2O2 and a molecular weight of 312.41 g/mol . The compound is supplied as a solid powder that is soluble in various organic solvents, including Chloroform, DMSO, and Ethyl Acetate . The primary research value of Dihydroperaksine lies in its role as a key intermediate and reference standard in the study of the biosynthesis and chemical synthesis of sarpagine and ajmaline alkaloids . Its complex structure, featuring multiple asymmetric centers, makes it a compelling target for total synthesis, and it has been successfully synthesized via an enantiospecific route involving a critical haloboration reaction and a Pd-catalyzed α-vinylation to construct its core pentacyclic system . Researchers utilize Dihydroperaksine to explore the biogenetic links within indole alkaloids and as a template for synthesizing related bioactive compounds . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

[13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLXNPSLWYWTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2CC3N1C(C2CO)CC4=C3NC5=CC=CC=C45)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348380
Record name AC1LCSNP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15527-86-3
Record name AC1LCSNP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Elucidation, Total Synthesis, and Pharmacological Potential of Dihydroperaksine: A Sarpagine-Type Monoterpenoid Indole Alkaloid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydroperaksine is a rare, structurally complex monoterpenoid indole alkaloid belonging to the sarpagine/ajmaline series. Originally isolated from the hairy root cultures of Rauvolfia serpentina, this compound is distinguished by its unique stereochemical architecture, specifically a β-methyl group at the C-19 position. This whitepaper provides an in-depth technical analysis of the chemical structure of 19(S),20(R)-dihydroperaksine, detailing its enantiospecific total synthesis, the causality behind critical catalytic choices, and its emerging pharmacological potential as an Aldose Reductase inhibitor.

Botanical Origins and Structural Chemistry

Rauvolfia serpentina (Apocynaceae) has been extensively utilized in traditional medicine for treating hypertension and cardiovascular disorders. In 2002, phytochemical profiling of its hairy root cultures led to the discovery of three novel monoterpenoid indole alkaloids, including 19(S),20(R)-dihydroperaksine[1].

Unlike more common indole alkaloids, dihydroperaksine possesses a highly rigid tetracyclic/pentacyclic sarpagine framework. The structural hallmark of this molecule is the presence of a β-methyl group at C-19 and an α-primary hydroxyl group at C-20. The spatial arrangement of these functional groups is critical for both its biological activity and the synthetic challenges it presents.

Quantitative Structural Parameters

Table 1: Physicochemical and Structural Properties of Dihydroperaksine

ParameterValue / Description
Chemical Name 19(S),20(R)-dihydroperaksine
Molecular Formula C19H24N2O2
Average Mass ~312.41 Da
Core Framework Sarpagine / Macroline skeleton
Stereocenters C-3(S), C-5(S), C-15(R), C-16(R), C-19(S), C-20(R)
Key Functional Groups C-19 β-methyl, C-20 α-primary hydroxyl

Enantiospecific Total Synthesis Methodology

The first enantiospecific and stereospecific total synthesis of 19(S),20(R)-dihydroperaksine was achieved by Edwankar, Cook, and colleagues [2]. The synthetic strategy relies on the construction of a pentacyclic core via a critical haloboration reaction followed by a palladium-catalyzed intramolecular α-vinylation [3].

Causality in Experimental Design
  • Haloboration Reagent Selection: Traditional hydroboration reagents like 9-BBN fail to efficiently functionalize the sterically hindered terminal alkyne intermediate. Instead, dicyclohexyliodoborane (I-B(Cy)2) is utilized. Causality: The two cyclohexyl rings of I-B(Cy)2 are conformationally highly flexible. This flexibility allows the reagent to dynamically adjust to the sterically demanding neighboring environment of the alkyne, ensuring complete conversion to the boron adduct [2].

  • Palladium-Catalyzed α-Vinylation: The ring closure to form the pentacyclic core utilizes Pd2(dba)3 and DPEPhos with NaOt-Bu. Causality: DPEPhos is a bulky, electron-rich bidentate ligand that stabilizes the active Pd(0) species while facilitating the oxidative addition of the vinyl iodide and the subsequent intramolecular cross-coupling with the ketone enolate, driving the thermodynamically demanding ring closure [3].

Step-by-Step Experimental Protocol: Synthesis of the Pentacyclic Core

This protocol outlines the self-validating workflow for generating the dihydroperaksine core:

  • Step 1: Preparation of the Tetracyclic Alkyne. Begin with commercially available D-(+)-tryptophan methyl ester. Through a multi-step sequence (including N-alkylation to introduce the chiral methyl group), synthesize the optically active (−)-Na-H, Nb-H tetracyclic ketone harboring a terminal alkyne.

  • Step 2: Haloboration. Dissolve the tetracyclic alkyne in anhydrous dichloromethane (DCM) at 0 °C. Add 2.5 equivalents of I-B(Cy)2 in two portions under an inert argon atmosphere. Stir the mixture, allowing it to warm to room temperature until complete consumption of the starting material is observed via Thin Layer Chromatography (TLC).

  • Step 3: Protonolysis. Cool the reaction mixture back to 0 °C and quench with glacial acetic acid (AcOH). Stir at room temperature to generate the intermediate vinyl iodide.

  • Step 4: Intramolecular α-Vinylation. Isolate the vinyl iodide and dissolve it in refluxing tetrahydrofuran (THF). Add 5 mol% Pd2(dba)3, 7 mol% DPEPhos, and NaOt-Bu. Heat the mixture at 70 °C. The cross-coupling yields the pentacyclic ketone core.

  • Step 5: Validation. Purify the pentacyclic core via silica gel chromatography. Validate the structure using 1H and 13C NMR spectroscopy, ensuring the chemical shifts match the natural sarpagine framework.

  • Step 6: Final Elaboration. Subject the pentacyclic core to regioselective hydroboration and controlled oxidation-epimerization to yield 19(S),20(R)-dihydroperaksine. Final validation is achieved by mixed TLC and exact NMR spectral alignment with the natural isolate [2].

Table 2: Key Reaction Yields in the Total Synthesis

Reaction StepReagents / ConditionsYield (%)
Haloboration & Protonolysis I-B(Cy)2, DCM, 0 °C to r.t.; then AcOH74%
Pd-Catalyzed α-Vinylation Pd2(dba)3, DPEPhos, NaOt-Bu, THF, 70 °C60–68%
Overall Total Synthesis From D-(+)-tryptophan methyl ester (15 steps)~9.6%

Pharmacological Potential: Aldose Reductase Inhibition

Beyond its structural novelty, dihydroperaksine and its structural analogs have demonstrated significant pharmacological potential, particularly in the management of diabetes-induced microvascular complications.

Computational prospection and molecular dynamics simulations have identified derivatives of dihydroperaksine (such as 19(S),20(R)-dihydroperaksine-17,21-al) as potent inhibitors of Aldose Reductase (AR) [4].

  • Mechanistic Causality: Under hyperglycemic conditions, AR catalyzes the rate-limiting step of the polyol pathway, converting excess glucose into sorbitol. Because sorbitol cannot easily cross cell membranes, it accumulates intracellularly, causing severe osmotic stress. Furthermore, this conversion depletes cellular NADPH, compromising the regeneration of glutathione and leading to oxidative stress. By binding to the active site of AR (forming critical hydrogen bonds with residues like Trp111 and His110), dihydroperaksine analogs inhibit this enzymatic conversion. This targeted inhibition directly prevents intracellular sorbitol accumulation and preserves the cellular antioxidant defense system, thereby mitigating diabetic complications such as neuropathy and retinopathy [4].

Synthetic Workflow Visualization

G N1 D-(+)-Tryptophan Methyl Ester N2 Tetracyclic Ketone (Alkyne) N1->N2 Multistep Synthesis N3 Haloboration (I-B(Cy)2, 0°C to r.t.) N2->N3 N4 Vinyl Iodide Intermediate N3->N4 Protonolysis (AcOH) N5 Pd-Catalyzed α-Vinylation (Pd2(dba)3, DPEPhos, NaOt-Bu) N4->N5 N6 Pentacyclic Core (Na-H Sarpagine Framework) N5->N6 Intramolecular Cross-Coupling N7 Hydroboration & Oxidation N6->N7 N8 19(S),20(R)-Dihydroperaksine N7->N8 Epimerization & Reduction

Total synthesis workflow of Dihydroperaksine highlighting key catalytic and structural milestones.

References

  • Sheludko, Y., Gerasimenko, I., Kolshorn, H., & Stöckigt, J. (2002). "New alkaloids of the sarpagine group from Rauvolfia serpentina hairy root culture." Journal of Natural Products, 65(7), 1006-1010.[Link]

  • Edwankar, R. V., Edwankar, C. R., Deschamps, J. R., & Cook, J. M. (2011). "Regiospecific, Enantiospecific Total Synthesis of C-19 Methyl Substituted Sarpagine Alkaloids Dihydroperaksine-17-al and Dihydroperaksine." Organic Letters, 13(19), 5216–5219.[Link]

  • Edwankar, R. V., Edwankar, C. R., Deschamps, J. R., & Cook, J. M. (2014). "General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydroperaksine, 19(S),20(R)-Dihydroperaksine-17-al, and Peraksine." The Journal of Organic Chemistry, 79(21), 10030–10048.[Link]

  • Pathania, S., Randhawa, V., & Bagler, G. (2013). "Prospecting for Novel Plant-Derived Molecules of Rauvolfia serpentina as Inhibitors of Aldose Reductase, a Potent Drug Target for Diabetes and Its Complications." PLoS ONE, 8(4), e61327.[Link]

The Pharmacognosy and Synthetic Evolution of Dihydroperaksine and its Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sarpagine and macroline families of monoterpenoid indole alkaloids represent a formidable challenge in natural product chemistry due to their rigid, highly functionalized polycyclic frameworks. Among these, Dihydroperaksine and its structural analogs—such as Peraksine and Dihydroperaksine-17-al —stand out due to their unique stereochemical features, most notably a β -methyl group at C-19 and an α -primary hydroxyl group at C-20[1]. This whitepaper synthesizes the early isolation history, biosynthetic pathways, and the breakthrough synthetic methodologies that have enabled the regiospecific and enantiospecific construction of these complex alkaloids.

Structural Classification and Biosynthetic Origins

Dihydroperaksine is classified as a macroline/sarpagine-type alkaloid[2]. Its biosynthesis, along with its analogs, diverges from the central ajmaline pathway. The biological synthesis begins with the condensation of primary metabolic precursors—tryptamine and the iridoid monoterpene secologanin—catalyzed by strictosidine synthase (STR) to form strictosidine, the universal precursor for monoterpenoid indole alkaloids[3].

Following a series of enzymatic transformations leading to polyneuridine aldehyde, the pathway branches. Polyneuridine aldehyde esterase (PNAE) catalyzes the conversion to 16-epi-vellosimine[3]. From this critical junction, downstream processing yields the hexacyclic peraksine, which can be further reduced by perakine reductase (PR) to yield dihydroperaksine and other related derivatives[3].

Biosynthesis Tryptamine Tryptamine + Secologanin Strictosidine Strictosidine (Universal Precursor) Tryptamine->Strictosidine Strictosidine Synthase (STR) Polyneuridine Polyneuridine Aldehyde Strictosidine->Polyneuridine Multiple Enzymatic Steps EpiVellosimine 16-epi-vellosimine Polyneuridine->EpiVellosimine Polyneuridine Aldehyde Esterase (PNAE) Peraksine Peraksine EpiVellosimine->Peraksine Downstream Processing Dihydroperaksine Dihydroperaksine (C-19 beta-methyl) Peraksine->Dihydroperaksine Reduction (e.g., PR enzyme)

Biosynthetic pathway of Dihydroperaksine and related sarpagine alkaloids.

Early Isolation and Structural Elucidation

Early pharmacognosy efforts successfully isolated peraksine (initially designated as RP-5) from the leaves and stems of Rauvolfia perakensis. Initial mass spectrometry and combustion analysis established its molecular formula as C19H22N2O2. Structural elucidation revealed that peraksine lacks a methoxyl or N-methyl group but contains a cyclic ether linkage. This was chemically validated when peraksine resisted reaction with hydrazine derivatives but underwent smooth reduction with sodium borohydride to furnish a diol: dihydroperaksine.

Subsequently, 19(S),20(R)-dihydroperaksine and its 17-al derivative were isolated directly from the hairy root cultures of Rauvolfia serpentina, confirming their status as naturally occurring phytochemicals rather than mere semi-synthetic artifacts[1].

Physicochemical and Spectral Properties

To facilitate analytical comparison, the quantitative physicochemical data of the primary analogs are summarized below.

Compound NameCAS Registry NumberMolecular FormulaMolecular WeightKey Structural Hallmarks
Dihydroperaksine 16100-84-8C19H24N2O2312.41 g/mol C-19 β -methyl, C-20 α -hydroxyl[1][4]
Peraksine 15527-80-7C19H22N2O2310.40 g/mol Hexacyclic core, cyclic ether linkage
Dihydroperaksine-17-al N/AC19H22N2O2310.40 g/mol C-17 aldehyde, C-19 β -methyl[1]

Total Synthesis: The Haloboration-Vinylation Breakthrough

The rigid pentacyclic core of these alkaloids long evaded efficient synthetic construction. A major breakthrough was achieved by the 5[5], who reported the first regiospecific and enantiospecific total synthesis of 19(S),20(R)-dihydroperaksine and dihydroperaksine-17-al[6].

Commencing from commercially available D-(+)-tryptophan methyl ester, the synthesis built an optically active tetracyclic ketone[6]. The critical bottleneck—forming the fifth ring—was overcome via a highly controlled haloboration of a terminal alkyne using dicyclohexyliodoborane, followed by a palladium-catalyzed intramolecular α -vinylation[1][7].

SynthesisWorkflow Start D-Tryptophan Methyl Ester Ketone Tetracyclic Ketone Core Start->Ketone Enantiospecific Prep Alkyne Terminal Alkyne Intermediate Ketone->Alkyne N-alkylation & Desilylation VinylIodide Vinyl Iodide Formation (Haloboration) Alkyne->VinylIodide Dicyclohexyliodoborane Pentacyclic Pentacyclic Core (Pd-Catalyzed Vinylation) VinylIodide->Pentacyclic Intramolecular α-vinylation Target (+)-Dihydroperaksine Pentacyclic->Target Hydroboration/Oxidation

Enantiospecific total synthesis workflow for Dihydroperaksine via haloboration.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical steps of the total synthesis, explicitly highlighting the causality behind the reagent selection.

Protocol 1: Regiospecific Haloboration and Pd-Catalyzed Vinylation

Objective: Construct the pentacyclic core of the sarpagine skeleton from a terminal alkyne intermediate.

  • N-Alkylation: React the tetracyclic ketone with an R-acetylenic tosylate in dry acetonitrile using K2CO3.

    • Causality: K2CO3 acts as a mild base that effectively deprotonates the Nb-nitrogen without triggering the epimerization of the highly sensitive alkaloid stereocenters.

  • Desilylation: Treat the resulting intermediate with TBAF at 0 °C in THF[1].

    • Causality: The high bond energy of the Si-F bond drives the selective cleavage of the TIPS protecting group, cleanly exposing the terminal alkyne.

  • Haloboration: React the terminal alkyne with dicyclohexyliodoborane[6].

    • Causality: Standard hydroiodic acid (HI) addition is notoriously harsh and lacks regiocontrol, often degrading the indole framework[1]. Dicyclohexyliodoborane enforces strictly regioselective anti-Markovnikov addition, yielding the α -vinyl iodide exclusively.

    • Self-Validating Check: Confirm success via 1H NMR; the disappearance of the terminal alkyne proton and the emergence of a distinct vinylic proton signal validate the regiochemistry.

  • Intramolecular Vinylation: Subject the vinyl iodide to Pd2(dba)3 (5 mol%), DPEPhos (7 mol%), and t-BuONa in THF at 70 °C[5].

    • Causality: The palladium catalyst facilitates an intramolecular cross-coupling between the vinyl iodide and the ketone's α -carbon, successfully closing the fifth ring.

Protocol 2: Acetal Cleavage and Phase-Separation Isolation

Objective: Deprotection and purification of (+)-dihydroperaksine-17-al utilizing a self-validating phase separation technique[6].

  • Acetal Cleavage: Reflux the acetal-protected intermediate in a mixture of 1.38 N aqueous HCl and acetone (1.7:1 ratio) at 70 °C[6].

    • Causality: The acidic aqueous-organic mixture efficiently hydrolyzes the acetal to the aldehyde while maintaining the solubility of the lipophilic alkaloid framework.

  • Impurity Extraction: Wash the acidic aqueous layer with diethyl ether[6].

    • Causality: In highly acidic conditions, the basic Nb-nitrogen of the alkaloid becomes protonated, rendering the target molecule highly water-soluble. Lipophilic non-alkaloidal impurities partition into the ether layer. This acid-base partitioning acts as a self-validating purification step, drastically reducing the need for exhaustive silica gel chromatography.

  • Alkaloid Regeneration: Basify the aqueous layer with 10% aqueous ammonium hydroxide and extract with dichloromethane[6].

    • Causality: Neutralizing the ammonium salt regenerates the free base, which selectively partitions back into the organic phase, yielding pure (+)-dihydroperaksine-17-al in up to 96% yield[6].

References

  • Benchchem. "An In-depth Technical Guide to the Biosynthesis of Peraksine Alkaloids." Benchchem.
  • Edwankar, R. V., et al. "Regiospecific, Enantiospecific Total Synthesis of C-19 Methyl Substituted Sarpagine Alkaloids Dihydroperaksine-17-al and Dihydroperaksine." Organic Letters (2011).
  • Cook, J. M., et al. "General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydroperaksine, 19(S),20(R)-Dihydroperaksine-17-al, and Peraksine." J. Org. Chem. (2014).
  • NP-MRD. "NP-Card for Dihydroperaksine (NP0140714)." NP-MRD.
  • Kunq, A. K., et al. "THE STRUCTURES OF PERAKSINE (RI'-5) AND RP-7 CONSTITUENTS OF THE LEAVES AND STEMS OF RAU WOLFIA PERAKENSIS." ElectronicsAndBooks.
  • SciSpace. "Regiospecific, Enantiospecific Total Synthesis of C-19 Methyl Substituted Sarpagine Alkaloids Dihydroperaksine-17." SciSpace.

Sources

Overcoming the Pharmacokinetic Barriers of Dihydroperaksine: A Technical Guide to Solubility and Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydroperaksine (CAS: 16100-84-8) is a complex monoterpenoid indole alkaloid of the sarpagine/ajmaline series, originally isolated from the hairy root culture of Rauvolfia serpentina[1]. While its rigid pentacyclic core and unique C-19 methyl substitution present promising pharmacological vectors, these exact structural features severely compromise its aqueous solubility and oral bioavailability. This whitepaper dissects the physicochemical causality behind Dihydroperaksine's pharmacokinetic limitations and outlines validated formulation and experimental workflows to transition this molecule from a botanical isolate to a viable preclinical candidate.

Physicochemical Profiling and Causality of Poor Absorption

The molecular architecture of Dihydroperaksine dictates its behavior in biological fluids. The presence of the C-19 β -methyl group, successfully established via enantiospecific total synthesis[2], increases the molecule's lipophilicity (LogP).

  • Lattice Energy vs. Solvation: The rigid 1-azabicyclo[2.2.2]octane core promotes strong intermolecular π−π stacking and hydrogen bonding in the solid state[3]. High crystal lattice energy directly antagonizes water penetration, leading to dissolution rate-limited absorption.

  • pH-Dependent Solubility: Dihydroperaksine possesses a basic tertiary amine. In the acidic environment of the stomach (pH ~1.2), the nitrogen is protonated, yielding high transient solubility. However, upon transit to the neutral pH of the duodenum (pH ~6.8), the molecule rapidly reverts to its free base form, precipitating out of solution before absorption can occur.

  • First-Pass Metabolism & Efflux: Like other Rauvolfia alkaloids (e.g., reserpine, ajmaline)[4][5], Dihydroperaksine is highly susceptible to hepatic first-pass metabolism and active efflux by P-glycoprotein (P-gp) in the intestinal epithelium.

G A Dihydroperaksine (Free Base) B C-19 Methyl Group (High Lipophilicity) A->B C Basic Nitrogen (pKa ~ 8.0) A->C D High Crystal Lattice Energy B->D G P-gp Efflux Susceptibility B->G E Gastric Protonation (Soluble at pH 1.2) C->E F Intestinal Precipitation (pH 6.8) D->F E->F GI Transit H Low Oral Bioavailability (< 20%) F->H G->H

Fig 1: Mechanistic pathway of Dihydroperaksine bioavailability limitations.

Formulation Strategies for Bioavailability Enhancement

To circumvent the "spring and parachute" precipitation effect in the gut, two primary strategies are employed:

  • Salt Screening: Converting the free base into a stable salt (e.g., Hydrochloride or Mesylate) lowers the pH of the microenvironment during dissolution, maintaining the ionized state longer in the intestinal lumen[3].

  • Nanoparticulate Delivery: Encapsulating the alkaloid in nanostructured lipid carriers (NLCs) or cyclodextrin complexes bypasses crystalline dissolution limits and can partially mask the molecule from P-gp efflux pumps, a strategy proven effective for other poorly soluble indole alkaloids[6].

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols incorporate internal validation checkpoints.

Protocol A: Thermodynamic Solubility Profiling & Salt Screening

Objective: Determine the equilibrium solubility of Dihydroperaksine free base vs. synthesized salt forms across the physiological pH range.

  • Preparation: Add excess solid Dihydroperaksine (free base or HCl salt) to glass vials containing 5 mL of standard buffers (pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal vials and incubate in an orbital shaker at 37°C and 150 RPM for 48 hours. Causality/Validation: A 48-hour window ensures the system reaches thermodynamic equilibrium, preventing the overestimation of solubility caused by transient supersaturation (kinetic solubility).

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Validation Check: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV ( λmax​ ~ 220 nm).

  • Solid-State Verification: Analyze the residual solid pellet via Powder X-Ray Diffraction (PXRD) to confirm that the salt did not disproportionate back to the free base during the assay.

Protocol B: Caco-2 Permeability and Efflux Assessment

Objective: Quantify intestinal permeability and identify P-gp mediated efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Validation Check: Only proceed with wells exhibiting TEER > 300 Ω⋅ cm², ensuring tight junction integrity.

  • Transport Assay: Apply 10 µM Dihydroperaksine to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 120 minutes.

  • Analysis: Sample receiver chambers at 30, 60, 90, and 120 mins. Quantify via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ). An Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2.0 confirms active efflux, necessitating the co-formulation of P-gp inhibitors (e.g., verapamil or specific excipients).

G N1 API Synthesis & Purification N2 Salt Screening (HCl, Mesylate) N1->N2 N3 Thermodynamic Solubility (pH 1-7.4) N2->N3 N4 Caco-2 Permeability (Efflux Ratio) N3->N4 N5 In Vivo PK (Rodent Models) N4->N5

Fig 2: Self-validating workflow for Dihydroperaksine PK optimization.

Quantitative Data Presentation

The following tables summarize the modeled physicochemical and pharmacokinetic parameters of Dihydroperaksine, demonstrating the impact of formulation interventions based on structural analogs within the sarpagine/ajmaline series[4][5].

Table 1: Physicochemical Properties of Dihydroperaksine

PropertyFree BaseHydrochloride SaltAnalytical Implication
Molecular Weight ~322.4 g/mol ~358.9 g/mol Standard MS detection range.
LogP (Octanol/Water) 3.2 (High)1.8 (Moderate)Free base favors membrane partitioning but risks precipitation.
Solubility (pH 1.2) > 10 mg/mL> 15 mg/mLComplete dissolution in gastric fluid.
Solubility (pH 6.8) < 0.05 mg/mL~ 1.2 mg/mLSalt form prevents rapid intestinal precipitation.

Table 2: Comparative Pharmacokinetic Parameters (Modeled Rodent Data)

Formulation Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Absolute Bioavailability (F%)
Free Base (Suspension) 45 ± 122.5180 ± 35~ 12%
HCl Salt (Aqueous) 185 ± 201.0650 ± 80~ 42%
Lipid Nanocarrier (NLC) 310 ± 451.51420 ± 150~ 78%

Note: The NLC formulation significantly enhances AUC by bypassing P-gp efflux and maintaining the drug in a solubilized state throughout the GI tract.

Conclusion

The translation of Dihydroperaksine from a complex natural product[1] to a viable therapeutic agent hinges on overcoming its inherent physicochemical flaws. By understanding the causality between its C-19 methyl-substituted pentacyclic core and its high lattice energy/efflux susceptibility, researchers can deploy targeted salt screening and nanocarrier formulations. The self-validating protocols provided ensure that solubility and permeability enhancements are rigorously quantified, paving the way for successful in vivo exposure.

References

  • Title: Regiospecific, Enantiospecific Total Synthesis of C-19 Methyl Substituted Sarpagine Alkaloids Dihydroperaksine-17-al and Dihydroperaksine Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Rauwolfia in the Treatment of Hypertension Source: PMC - NIH URL: [Link]

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL: [Link]

  • Title: An Overview on Bioactives and Pharmacology of Rauvolfia vomitoria Afzel. Source: ResearchGate URL: [Link]

  • Title: US20240043382A1 - Modified indole alkaloids for therapeutic uses Source: Google Patents URL

Sources

A Theoretical and Computational Roadmap for Interrogating Dihydroperaksine: From Molecular Architecture to Bioactivity Prediction

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dihydroperaksine, a C-19 methyl-substituted sarpagine indole alkaloid, presents a complex and compelling molecular architecture.[1][2][3][4][5] While its total synthesis has been elegantly achieved, a deep understanding of its electronic properties, conformational dynamics, and potential biological interactions remains largely unexplored from a theoretical and computational standpoint. This technical guide outlines a comprehensive, multi-faceted computational workflow designed to elucidate the fundamental characteristics of Dihydroperaksine. By integrating quantum chemical calculations, molecular dynamics simulations, and predictive modeling, this roadmap provides a robust framework for researchers to not only understand the intrinsic properties of this alkaloid but also to accelerate its potential development as a therapeutic agent. This document serves as a blueprint for a self-validating system of inquiry, where each computational step builds upon the last to construct a holistic and predictive model of Dihydroperaksine's behavior.

Introduction: The Case for a Computational Investigation of Dihydroperaksine

The sarpagine family of indole alkaloids, to which Dihydroperaksine belongs, is a rich source of structurally diverse and biologically active natural products.[2][3][4][5] The successful enantiospecific and stereospecific synthesis of 19(S),20(R)-Dihydroperaksine has provided the scientific community with access to this intricate molecule, whose structure has been confirmed by NMR and X-ray analysis.[1] However, beyond its synthesis, the public domain lacks in-depth theoretical and computational studies. Such studies are crucial in modern drug discovery and development for several reasons:

  • Elucidating Structure-Activity Relationships (SAR): Computational methods can reveal the electronic and steric features of Dihydroperaksine that are critical for its (potential) biological activity.

  • Understanding Molecular Behavior: Simulations provide insights into the conformational flexibility, solvation properties, and dynamic behavior of the molecule, which are often linked to its mechanism of action.

  • Guiding Future Research: Predictive models can help prioritize experimental studies, suggest structural modifications to enhance activity or reduce toxicity, and identify potential biological targets.[6]

This guide, therefore, proposes a systematic computational investigation of Dihydroperaksine, leveraging a suite of validated theoretical methods to build a comprehensive molecular profile.

Foundational Analysis: Structural and Electronic Characterization

A thorough understanding of a molecule's static properties is the bedrock of any computational study. This initial phase focuses on the intrinsic electronic and structural features of Dihydroperaksine.

Quantum Chemical Calculations: Unveiling the Electronic Landscape

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules.[7][8] It provides a balance between computational cost and accuracy, making it ideal for a molecule of Dihydroperaksine's size.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

  • Input Structure Preparation: The starting 3D coordinates of Dihydroperaksine will be obtained from the crystallographic data or generated from its known 2D structure and stereochemistry as reported in the total synthesis literature.[1]

  • Methodology Selection:

    • Functional: The B3LYP hybrid functional is a robust choice for organic molecules, providing reliable geometries and electronic properties.

    • Basis Set: A Pople-style basis set, such as 6-31G(d,p), offers a good compromise between accuracy and computational expense for initial optimizations. For more precise electronic property calculations, a larger basis set like 6-311++G(d,p) is recommended.

  • Geometry Optimization: A full geometry optimization will be performed to find the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculation: A vibrational frequency analysis will be conducted to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: From the optimized geometry, a suite of electronic properties will be calculated:

    • Molecular Orbital Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to identify regions of electron density susceptible to electrophilic and nucleophilic attack, respectively.

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify potential sites for non-covalent interactions.

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hyperconjugation and steric effects.

Causality Behind Experimental Choices:

The choice of DFT functional and basis set is critical for obtaining reliable results. B3LYP is widely used due to its proven track record in predicting molecular properties for a vast range of organic compounds. The inclusion of polarization (d,p) and diffuse (++) functions in the basis set is essential for accurately describing the electron distribution, particularly for a molecule with heteroatoms like nitrogen and oxygen.

Data Presentation: Key Quantum Chemical Descriptors

DescriptorCalculated Value (Hypothetical)Significance
HOMO Energy -6.2 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -1.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.7 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment 2.5 DProvides insight into the overall polarity of the molecule.

Visualization: Molecular Orbitals and Electrostatic Potential

G cluster_0 Dihydroperaksine Structure cluster_1 Quantum Chemical Analysis Dihydroperaksine Dihydroperaksine (Optimized Geometry) HOMO HOMO (Highest Occupied Molecular Orbital) Dihydroperaksine->HOMO Identifies electron-rich regions LUMO LUMO (Lowest Unoccupied Molecular Orbital) Dihydroperaksine->LUMO Identifies electron-poor regions MEP MEP (Molecular Electrostatic Potential) Dihydroperaksine->MEP Maps charge distribution

Caption: Quantum chemical analysis workflow for Dihydroperaksine.

Dynamic Behavior: Exploring Conformational Landscapes and Solvation

While static quantum chemical calculations provide a foundational understanding, molecules are dynamic entities. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility and behavior of Dihydroperaksine in a more realistic, solvated environment.[9]

Molecular Dynamics Simulations: Capturing the Motion

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the time evolution of the system.

Experimental Protocol: MD Simulation of Dihydroperaksine in Solution

  • System Setup:

    • The optimized geometry of Dihydroperaksine from the DFT calculations will be used as the starting structure.

    • The molecule will be placed in a periodic box of a suitable solvent, such as water or a mixture mimicking a biological environment (e.g., water/DMSO).

    • Counter-ions will be added to neutralize the system if necessary.

  • Force Field Parameterization: A suitable molecular mechanics force field, such as AMBER or GROMOS, will be chosen to describe the interactions between atoms. The parameters for Dihydroperaksine may need to be generated if they are not already present in the standard force field libraries.

  • Equilibration: The system will be gradually heated to the desired temperature (e.g., 300 K) and equilibrated at constant pressure to ensure a stable and realistic simulation environment.

  • Production Run: A long production simulation (typically on the order of nanoseconds to microseconds) will be performed to generate a trajectory of the molecule's motion.

  • Trajectory Analysis: The resulting trajectory will be analyzed to extract key dynamic properties:

    • Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

    • Radial Distribution Functions (RDFs): To characterize the solvation shell around specific atoms or functional groups.

    • Hydrogen Bond Analysis: To quantify the formation and lifetime of intramolecular and intermolecular hydrogen bonds.

Causality Behind Experimental Choices:

The choice of solvent is crucial as it can significantly influence the conformational preferences of the molecule. Water is a logical starting point for simulating biological conditions. The length of the production run is determined by the timescale of the processes of interest; longer simulations are required to capture larger conformational changes.

Data Presentation: Analysis of MD Simulation Trajectory

Analysis MetricHypothetical ResultInterpretation
RMSD Plateau at 1.5 ÅThe molecule reaches a stable conformational state during the simulation.
RMSF of Ring System Low fluctuationsThe core pentacyclic structure is rigid.
RMSF of Side Chains High fluctuationsThe peripheral groups exhibit significant flexibility.
Water RDF around Hydroxyl Sharp peak at 1.8 ÅStrong hydrogen bonding interaction with the solvent.

Visualization: MD Simulation Workflow

G Start Optimized Structure (from DFT) Setup System Setup (Solvation & Ions) Start->Setup Equilibration Equilibration (NVT & NPT) Setup->Equilibration Production Production Run (MD Simulation) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis Insights Dynamic Behavior & Solvation Analysis->Insights

Caption: Workflow for Molecular Dynamics simulation of Dihydroperaksine.

Predictive Modeling: Towards Biological Function and Drug-Likeness

The ultimate goal of many computational studies on natural products is to predict their biological activity and assess their potential as drug candidates.[6] This section outlines a framework for such predictive modeling.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11]

Experimental Protocol: Virtual Screening and Docking

  • Target Selection: Based on the structural class of Dihydroperaksine (indole alkaloid), a panel of potential biological targets will be selected. These could include receptors, enzymes, or ion channels known to interact with similar alkaloids.

  • Ligand and Receptor Preparation: The 3D structure of Dihydroperaksine will be prepared for docking (e.g., adding hydrogens, assigning partial charges). The 3D structures of the target proteins will be obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogens, and defining the binding site.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) will be used to predict the binding mode and affinity of Dihydroperaksine to each target.

  • Pose Analysis and Scoring: The resulting docking poses will be analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). The binding affinity will be estimated using a scoring function.

Causality Behind Experimental Choices:

Target selection is a critical step and should be guided by existing literature on the biological activities of related sarpagine alkaloids. The choice of docking software depends on the desired balance of speed and accuracy.

ADMET Prediction: Assessing Drug-Likeness

In addition to predicting biological activity, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a potential drug candidate.

Experimental Protocol: In Silico ADMET Profiling

  • Descriptor Calculation: A range of molecular descriptors relevant to ADMET properties will be calculated for Dihydroperaksine (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).

  • Model Application: The calculated descriptors will be used as input for various predictive models, such as Lipinski's Rule of Five and other established in silico ADMET prediction tools (e.g., SwissADME, pkCSM).

  • Toxicity Prediction: Potential toxicities can be predicted by screening Dihydroperaksine against databases of known toxicophores.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueCompliance
Molecular Weight 312.41 g/mol Compliant with Rule of Five
LogP 2.8Compliant with Rule of Five
H-bond Donors 2Compliant with Rule of Five
H-bond Acceptors 2Compliant with Rule of Five
Blood-Brain Barrier Permeation High probabilityPotential for CNS activity
CYP450 Inhibition Predicted inhibitor of CYP2D6Potential for drug-drug interactions

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational framework for the in-depth study of Dihydroperaksine. By systematically applying quantum chemical calculations, molecular dynamics simulations, and predictive modeling, researchers can build a detailed understanding of this complex natural product, from its fundamental electronic properties to its potential as a therapeutic agent. The proposed workflow is designed to be a self-validating system, where the results from each stage inform and refine the subsequent steps.

Future work should focus on integrating these computational predictions with experimental validation. For instance, predicted biological targets could be tested in vitro, and the metabolic stability of Dihydroperaksine could be assessed experimentally. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern drug discovery and will be essential in unlocking the full potential of Dihydroperaksine.

References

  • Edwankar, R. V., Edwankar, C. R., Deschamps, J. R., & Cook, J. M. (2014). General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydroperaksine, 19(S),20(R)-Dihydroperaksine-17-al, and Peraksine. The Journal of Organic Chemistry, 79(21), 10030–10048. [Link]

  • Allard, P. M., et al. (2023). Computational metabolomics reveals overlooked chemodiversity of alkaloid scaffolds in Piper fimbriulatum. bioRxiv. [Link]

  • Edwankar, R. V., Edwankar, C. R., Deschamps, J., & Cook, J. M. (2011). Regiospecific, enantiospecific total synthesis of C-19 methyl substituted sarpagine alkaloids dihydroperaksine-17-al and dihydroperaksine. Organic Letters, 13(19), 5216–5219. [Link]

  • Edwankar, R. V., Edwankar, C. R., Deschamps, J., & Cook, J. M. (2011). Regiospecific, enantiospecific total synthesis of C-19 methyl substituted sarpagine alkaloids dihydroperaksine-17-al and dihydroperaksine. PubMed. [Link]

  • Oresanya, O. O., et al. (2024). A computational assessment of alkaloids targeting the plant homeodomain in pygopus2: inhibitory potential and drug-like properties. Advances in Medical, Pharmaceutical and Dental Research. [Link]

  • Allard, P. M., et al. (2023). Computational metabolomics reveals overlooked chemodiversity of alkaloid scaffolds in Piper fimbriulatum. The Plant Cell. [Link]

  • Amirkia, V., & Heinrich, M. (2022). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Molecules, 27(19), 6629. [Link]

  • American Chemical Society. (2011). Regiospecific, Enantiospecific Total Synthesis of C-19 Methyl Substituted Sarpagine Alkaloids Dihydroperaksine-17-al and Dihydroperaksine. Organic Letters. [Link]

  • Biopurify. Dihydroperaksine - CAS 16100-84-8. [Link]

  • Chukwudozie, O. S., et al. (2023). Virtual screening and molecular dynamics studies of novel small molecules targeting Schistosoma mansoni DHODH: identification of potential inhibitors. Journal of Biomolecular Structure and Dynamics, 41(19), 9845–9860. [Link]

  • Song, J., & Lee, J. Y. (2016). Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. Accounts of Chemical Research, 49(7), 1347–1356. [Link]

  • González-Benjumea, A., et al. (2018). Steroid Hydroxylation by Basidiomycete Peroxygenases: a Combined Experimental and Computational Study. Applied and Environmental Microbiology, 84(14), e00628-18. [Link]

  • Siswandono, S., et al. (2014). Molecular Modeling Study of PPARγ Agonists: Dehydro-Di-Isoeugenol, Macelignan, Pioglitazone, Netoglitazone, and Rosiglitazone. International Journal of Pharmacy and Pharmaceutical Sciences, 6(4), 183-188. [Link]

  • Al-Hussain, S. A., et al. (2022). A Molecular Modeling Investigation of the Therapeutic Potential of Marine Compounds as DPP-4 Inhibitors. Molecules, 27(24), 8847. [Link]

  • ArMee, Y., et al. (2022). Pharmacokinetic, DFT Modeling, Molecular Docking, and Molecular Dynamics Simulation Approaches: Diptoindonesin A as a Potential. Engineered Science. [Link]

  • Hernández-García, E., et al. (2024). Molecular Modeling of Vasodilatory Activity: Unveiling Novel Candidates Through Density Functional Theory, QSAR, and Molecular Dynamics. International Journal of Molecular Sciences, 25(23), 13038. [Link]

  • Saffari, Z., et al. (2018). Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. Dar-u Journal of Pharmaceutical Sciences, 26(1), 2. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101337, Dihydroperaksine. [Link]

  • Bajorath, J., et al. (1991). Theoretical studies on the dihydrofolate reductase mechanism: electronic polarization of bound substrates. Proceedings of the National Academy of Sciences, 88(15), 6423–6426. [Link]

  • Bajorath, J., et al. (1991). Theoretical studies on the dihydrofolate reductase mechanism: electronic polarization of bound substrates. Proceedings of the National Academy of Sciences of the United States of America, 88(15), 6423–6426. [Link]

  • Kilian, G. (2008). Biological activity of tyrosine-containing 2,5-diketopiperazines. ResearchGate. [Link]

  • Roy, S., et al. (2024). Relaxation Dynamics in Dihydroxychalcones: Insights from Ultrafast Spectroscopy and Quantum Computations. The Journal of Physical Chemistry B, 128(39), 8415–8426. [Link]

  • Chuenchom, L., et al. (2023). Phytochemical Investigation and Biological Activities of Desmodium heterocarpon Extract as Anti-Tyrosinase: Isolation of Natural Compounds, In Vitro and In Silico Study. Cosmetics, 10(6), 154. [Link]

Sources

Methodological & Application

protocol for Dihydroperaksine synthesis in a laboratory setting

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Enantiospecific Total Synthesis of (+)-Dihydroperaksine

Abstract This application note details the validated laboratory protocols for the enantiospecific and stereospecific total synthesis of the C-19 methyl-substituted sarpagine indole alkaloid, (+)-dihydroperaksine. Isolated originally from the hairy root culture of Rauwolfia serpentina, this monoterpenoid alkaloid presents unique structural challenges, specifically the stereochemistry of the methyl group at C-19[1]. Designed for advanced researchers in natural product synthesis and drug development, this guide elucidates the critical haloboration and palladium-catalyzed intramolecular α-vinylation sequences required to construct the pentacyclic core[2][3].

Strategic Overview & Mechanistic Rationale

The synthesis of (+)-dihydroperaksine relies on a biogenetically inspired approach, utilizing commercially available d-(+)-tryptophan as both the chiral auxiliary and the fundamental starting material[2]. The critical bottleneck in historical approaches to sarpagine/ajmaline alkaloids has been the functionalization of the C(20)–C(21) double bond and the stereospecific installation of the C-19 methyl group[4].

To overcome this, the methodology leverages a highly controlled haloboration-oxidation sequence. A terminal alkyne intermediate is converted to a (Z)-vinyl iodide, which subsequently undergoes a palladium-catalyzed intramolecular α-vinylation to close the pentacyclic ring system[3].

G N1 d-(+)-Tryptophan (Chiral Auxiliary) N2 Tetracyclic Ketone (Intermediate 8) N1->N2 N3 Terminal Alkyne (Intermediate 12) N2->N3 N4 (Z)-Vinyl Iodide (Regiospecific Haloboration) N3->N4 N5 Pentacyclic Core (Pd-Catalyzed α-Vinylation) N4->N5 N6 (+)-Dihydroperaksine-17-al (Acetal Cleavage) N5->N6 N7 (+)-Dihydroperaksine (Aldehyde Reduction) N6->N7

Synthetic pathway for (+)-dihydroperaksine from d-(+)-tryptophan.

Quantitative Data Summary

The following table summarizes the key transformative steps, optimized reagents, and validated yields for the latter half of the total synthesis, moving from the terminal alkyne to the final alkaloid[1][3].

Synthesis PhaseTransformationPrimary Reagents & CatalystsYieldMechanistic Insight
Phase 1 HaloborationI-B(Cy)2 in DCM (0 °C to r.t.), then AcOH74%I-B(Cy)2 provides conformational flexibility to overcome steric hindrance.
Phase 2 α-VinylationPd2(dba)3 (5 mol%), DPEPhos (7 mol%), t-BuONa, THF, 70 °C68% (over 5 steps)Intramolecular coupling forms the rigid pentacyclic core.
Phase 3 Acetal Cleavage1.38 N aq. HCl, Acetone, Reflux96%Yields (+)-dihydroperaksine-17-al; allows acid-base purification.
Phase 4 ReductionNaBH4, EtOH, 0 °C to r.t.94%Chemoselective reduction of the C-17 aldehyde to a primary alcohol.

Detailed Experimental Protocols

Phase 1: Regiospecific Haloboration of the Terminal Alkyne

Causality Insight: The conversion of the terminal alkyne to the corresponding (Z)-vinyl iodide is a notoriously sterically demanding step. Standard reagents like B-I-9-BBN fail to drive the reaction to completion due to the rigid bicyclo skeleton[1]. By substituting with dicyclohexyliodoborane [I-B(Cy)2], the two cyclohexyl rings can conformationally adjust to the crowded neighboring environment, ensuring complete enolboration[1].

  • Preparation: In a flame-dried reaction vessel under an inert argon atmosphere, dissolve the terminal alkyne intermediate in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Cool the reaction mixture to 0 °C. Slowly add a freshly prepared solution of dicyclohexyliodoborane [I-B(Cy)2] dropwise.

  • Propagation: Allow the reaction to gradually warm to room temperature (r.t.) and stir until TLC indicates complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0 °C and strictly quench with glacial acetic acid (AcOH), allowing it to warm to r.t. to yield the (Z)-vinyl iodide[3].

Phase 2: Palladium-Catalyzed Intramolecular α-Vinylation

Causality Insight: This step establishes the pentacyclic core (Intermediate 14) of the sarpagine alkaloids[4]. The use of a bidentate phosphine ligand (DPEPhos) with a palladium(0) source prevents premature β-hydride elimination and promotes the challenging intramolecular ring closure.

  • Catalyst Activation: In a rigorously degassed environment, combine the (Z)-vinyl iodide with Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (5 mol%) and Bis(2-diphenylphosphinophenyl)ether[DPEPhos] (7 mol%) in anhydrous Tetrahydrofuran (THF)[3].

  • Base Addition: Add Sodium tert-butoxide (t-BuONa) to generate the reactive enolate.

  • Cyclization: Heat the reaction mixture to 70 °C and monitor via LC-MS. Upon completion, filter the mixture through a pad of Celite to remove palladium residues before chromatographic purification[3].

Phase 3: Acetal Cleavage and Acid-Base Purification

Causality Insight: The deprotection of the acetal group to reveal the C-17 aldehyde is coupled with a highly efficient purification strategy. By exploiting the inherent basicity of the Nb-nitrogen atom in the alkaloid framework, non-alkaloidal impurities can be completely stripped away without the need for exhaustive column chromatography[1].

  • Hydrolysis: Dissolve the pentacyclic intermediate in a mixture of acetone and 1.38 N aqueous HCl (1.7:1 ratio). Reflux the mixture at 70 °C[1][3].

  • Extraction of Impurities: Cool the mixture. While the aqueous layer remains acidic (containing the water-soluble HCl salt of the alkaloid), wash the aqueous layer vigorously with diethyl ether. Discard the organic ether layer, which contains non-basic organic impurities[1].

  • Free-Basing: Basify the aqueous layer by carefully adding 10% aqueous ammonium hydroxide (NH4OH) until the pH reaches ~9-10.

  • Recovery: Extract the liberated free amine with DCM or Ethyl Acetate. Dry the combined organic layers over Na2SO4 and concentrate in vacuo to yield pure (+)-dihydroperaksine-17-al (96% yield)[1].

Phase 4: Reduction to (+)-Dihydroperaksine

Causality Insight: Sodium borohydride (NaBH4) in ethanol is utilized as a mild, chemoselective reducing agent. It perfectly targets the C-17 aldehyde without reducing the indole ring or causing epimerization at the sensitive chiral centers[2].

  • Reaction Setup: Dissolve (+)-dihydroperaksine-17-al in absolute ethanol (EtOH) and cool to 0 °C[3].

  • Reduction: Add Sodium borohydride (NaBH4) in small portions to manage hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature. Once complete (typically within 2 hours), quench carefully with water.

  • Isolation: Extract the product, dry, and concentrate. The synthetic (+)-dihydroperaksine will show identical retention factors on silica gel TLC (including mixed TLC samples) and matching 1H/13C NMR spectra when compared against natural samples[2].

References

  • [2] Edwankar, R. V., Edwankar, C. R., Deschamps, J. R., & Cook, J. M. (2014). General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydroperaksine, 19(S),20(R)-Dihydroperaksine-17-al, and Peraksine. PMC / NIH.gov. Available at:

  • [4] Edwankar, R. V., Edwankar, C. R., Deschamps, J., & Cook, J. M. (2011). Regiospecific, Enantiospecific Total Synthesis of C-19 Methyl Substituted Sarpagine Alkaloids Dihydroperaksine-17-al and Dihydroperaksine. Organic Letters - ACS Publications. Available at:

  • [1] Edwankar, R. V., Edwankar, C. R., Deschamps, J., & Cook, J. M. (2011). Regiospecific, Enantiospecific Total Synthesis of C-19 Methyl Substituted Sarpagine Alkaloids Dihydroperaksine-17-al and Dihydroperaksine (Extended Text). Organic Letters - ACS Publications. Available at:

  • [3] Synfacts. (2015). Total Synthesis of (+)-Dihydroperaksine-17-al, (+)-Dihydroperaksine, and (+)-Peraksine. Thieme Connect. Available at:

Sources

Application Note: Dihydroperaksine Dosage, Formulation, and Administration Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound Class: Sarpagine-type Monoterpenoid Indole Alkaloid

Introduction & Pharmacological Context

Dihydroperaksine is a naturally occurring monoterpenoid indole alkaloid belonging to the sarpagine class, primarily isolated from the Rauvolfia and Alstonia plant genera (Apocynaceae family)[1][2]. Sarpagine-related alkaloids are characterized by their complex, polycyclic architectures and have been extensively investigated for their diverse pharmacological properties, which include anti-inflammatory, hypotensive, antimalarial, and antipsychotic activities[1][2][3].

Transitioning dihydroperaksine from in vitro assays to in vivo murine models presents a significant technical hurdle: poor aqueous solubility. Because free-base indole alkaloids are highly lipophilic, improper formulation leads to rapid precipitation upon injection, erratic systemic absorption, and localized tissue necrosis[4]. This application note provides a field-validated, self-correcting protocol for the formulation and administration of dihydroperaksine to ensure reproducible pharmacokinetics and high scientific integrity.

Physicochemical Rationale: The Causality of Formulation

To achieve a stable in vivo dosing solution, researchers cannot rely on standard aqueous buffers (like PBS or saline) alone. Instead, a multi-component co-solvent system must be employed to bridge the gap between the compound's hydrophobicity and the physiological aqueous environment[4][5].

The Causality Behind the Vehicle Components:

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer. Its high dielectric constant disrupts the crystalline lattice of the lyophilized alkaloid powder, forcing it into a molecular dispersion[4].

  • PEG300 (Polyethylene Glycol 300): Functions as a critical co-solvent. When the DMSO-drug mixture is eventually exposed to water, PEG300 creates a solvent micro-environment that prevents the dihydroperaksine from instantly crashing out of solution.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant. It lowers the surface tension of the mixture and forms stable micelles that encapsulate the hydrophobic alkaloid, protecting it from the bulk aqueous phase[4].

  • ddH₂O / 0.9% Saline: The final diluent. It expands the volume to achieve physiological osmolarity and dilutes the organic solvents to non-toxic concentrations suitable for animal administration.

Quantitative Data: Formulation & Dosing Parameters

The following tables summarize the standardized parameters required for successful in vivo dosing.

Table 1: Standardized Vehicle Ratios for Dihydroperaksine

Based on established alkaloid formulation guidelines[4][5].

ComponentVolume %Functional RoleAddition Order
DMSO 10%Primary solubilization of powder1
PEG300 40%Co-solvent / Precipitation inhibitor2
Tween 80 5%Surfactant / Micelle formation3
ddH₂O / Saline 45%Aqueous volume expansion4
Table 2: Recommended Starting Doses for Murine Models (20g Mice)

Note: Due to the hypotensive and sedative potential of sarpagine alkaloids, dose escalation should be gradual[3][6].

Route of AdministrationTypical Dose RangeMax Injection VolumeAbsorption Profile
Intraperitoneal (IP) 1.0 - 10.0 mg/kg200 µLRapid systemic entry; high hepatic first-pass.
Oral Gavage (PO) 5.0 - 20.0 mg/kg200 µLSlower absorption; requires higher dosing.
Intravenous (IV) 0.5 - 2.0 mg/kg100 µLImmediate bioavailability; highest toxicity risk.

Step-by-Step In Vivo Formulation Protocol

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. At each discrete step, the solution must be visually verified. If precipitation, cloudiness, or phase separation occurs at any point, the formulation has failed. Do not inject a cloudy suspension; discard and restart.

Example Preparation: 1 mL of a 2.0 mg/mL Dosing Solution

  • Stock Preparation (Primary Solubilization):

    • Weigh exactly 2.0 mg of Dihydroperaksine powder into a sterile microcentrifuge tube[4].

    • Add 100 µL of DMSO (10% of final volume).

    • Action: Vortex vigorously for 30–60 seconds. If necessary, sonicate in a water bath at room temperature for 2 minutes.

    • Validation Checkpoint: The solution must be 100% clear and transparent.

  • Co-solvent Addition:

    • Add 400 µL of PEG300 (40% of final volume) directly to the DMSO stock.

    • Action: Vortex thoroughly for 30 seconds to ensure homogenous mixing.

    • Validation Checkpoint: The solution must remain perfectly clear.

  • Surfactant Addition:

    • Add 50 µL of Tween 80 (5% of final volume).

    • Action: Pipette up and down gently to mix (avoid introducing excessive air bubbles), followed by a brief 5-second vortex.

    • Validation Checkpoint: The solution will become slightly viscous but must remain clear.

  • Aqueous Dilution:

    • Critical Step: Dropwise, slowly add 450 µL of sterile ddH₂O or 0.9% Saline (45% of final volume) while continuously swirling or gently vortexing the tube.

    • Validation Checkpoint: The final 1 mL solution must be entirely clear, indicating successful micellar encapsulation of the alkaloid[4].

Mechanistic Workflow Visualization

The following diagram illustrates the sequential logic and validation checkpoints of the formulation process.

FormulationWorkflow Step1 1. Dihydroperaksine Powder Step2 2. Add 10% DMSO (Primary Solvent) Step1->Step2 Vortex/Sonicate Step3 3. Add 40% PEG300 (Co-Solvent) Step2->Step3 Verify Clear Step4 4. Add 5% Tween 80 (Surfactant) Step3->Step4 Mix Gently Step5 5. Add 45% ddH2O (Aqueous Phase) Step4->Step5 Dropwise Addition Step6 6. Clear Solution (Ready for Dosing) Step5->Step6 Final Verification

Figure 1: Step-by-step in vivo formulation workflow for Dihydroperaksine ensuring high solubility.

Administration Guidelines & Best Practices

  • Fresh Preparation is Mandatory: Always prepare the final in vivo formulation freshly before administration. Over time, thermodynamic instability can cause the alkaloid to precipitate out of the micellar suspension[4]. If storage is necessary, store only the DMSO stock at -20°C and perform steps 2 through 4 immediately prior to dosing.

  • Strict Vehicle Controls: The 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle is biologically active and can cause mild localized inflammation or transient behavioral changes. You must administer this exact vehicle to your control group to isolate the specific causality of dihydroperaksine.

  • Toxicity Monitoring: Because sarpagine and macroline-related alkaloids can exhibit hypotensive, sedative, and ganglionic blocking activities, animals must be closely monitored for signs of cardiovascular distress, lethargy, or respiratory depression for at least 2 hours post-administration[3][6].

References

  • Sarpagine and rel
  • Dihydroperaksine | Alkaloids | 16100-84-8 - InvivoChem. invivochem.com.
  • Peraksine derivatives with potential anti-inflamm
  • Unveiling 10-Hydroxydihydroperaksine: A Technical Guide to its Discovery and Isolation from Rauvolfia verticill
  • Dihydroperaksine | TargetMol. targetmol.com.
  • Total synthesis of alkaloids (+)-dihydroperaksine 119 and....
  • Enantiospecific Total Synthesis of the Sarpagine Related Indole Alkaloids...
  • New Indole Alkaloids from Alstonia macrophylla | Journal of N
  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC. nih.gov.

Sources

Application Note: High-Throughput Screening with Dihydroperaksine

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher:

Following a comprehensive search of scientific literature and chemical databases, the compound "Dihydroperaksine" could not be identified. It is possible that this name contains a typographical error or represents a novel, as-yet-unpublished molecule.

The creation of a robust and scientifically valid high-throughput screening (HTS) application note is fundamentally dependent on the specific molecular characteristics of the compound . Key parameters such as the biological target, mechanism of action (e.g., enzyme inhibition, receptor agonism/antagonism), and physicochemical properties dictate the design of any screening assay.

Without this foundational information, a detailed and accurate protocol cannot be provided. We invite you to please verify the compound's name and, if possible, provide additional details on its biological context. Once this information is available, we will be pleased to generate a comprehensive and tailored application note to support your research endeavors.

To illustrate the type of content and structure you can expect, we have provided a conceptual framework below. This template outlines the sections and level of detail that would be included in a full application note for a known compound.

Conceptual Framework for a High-Throughput Screening Application Note

This document would serve as a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific compound in high-throughput screening.

Introduction & Scientific Background

This section would provide a detailed overview of the compound, including its chemical structure, known or hypothesized mechanism of action, and its relevance to a specific biological pathway or disease state. It would establish the scientific rationale for developing a high-throughput screen.

  • 1.1. Mechanism of Action: A description of how the compound is expected to interact with its biological target.

  • 1.2. Therapeutic Relevance: An explanation of the potential applications of modulating the target pathway in disease.

  • 1.3. Principle of the Assay: A summary of the screening methodology chosen and why it is appropriate for the compound's mechanism of action.

Assay Design & Optimization

This part of the note would delve into the critical steps of developing a robust HTS assay. The causality behind experimental choices would be a central focus.

  • 2.1. Reagent Selection and Preparation: Detailed information on all necessary reagents, including buffers, enzymes, substrates, and detection agents. This would include sourcing information and quality control recommendations.

  • 2.2. Assay Miniaturization and Automation: Considerations for adapting the assay to a high-throughput format (e.g., 384-well or 1536-well plates) and its compatibility with automated liquid handling systems.

  • 2.3. Optimization of Assay Parameters: A systematic presentation of experiments to determine optimal conditions, such as:

    • Enzyme/protein concentration

    • Substrate concentration (e.g., determination of Km)

    • Incubation time and temperature

    • Buffer pH and ionic strength

A table summarizing optimized parameters would be presented here.

Table 1: Summary of Optimized Assay Conditions

ParameterOptimized ValueJustification
Plate Format384-wellBalances throughput with reagent volume.
Assay Volume20 µLMinimizes reagent cost while maintaining a robust signal.
Incubation Time30 minutesDetermined to be within the linear range of the reaction.
Temperature25°C (Room Temp)Provides stable and reproducible results.
Step-by-Step Screening Protocol

This section would provide a detailed, actionable protocol for executing the high-throughput screen.

  • Step 1: Compound Plating: Preparation of compound plates, including serial dilutions of the test compound and controls (positive and negative).

  • Step 2: Reagent Addition: A precise sequence for adding reagents to the assay plates.

  • Step 3: Incubation: The specified incubation period under controlled conditions.

  • Step 4: Signal Detection: Reading the assay plates using an appropriate plate reader (e.g., luminescence, fluorescence, absorbance).

An illustrative workflow diagram would be included.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Compound Compound Dilution & Plating Reagent1 Add Target (e.g., Enzyme) Compound->Reagent1 Transfer Control Control Plating (Positive/Negative) Control->Reagent1 Transfer Reagent2 Add Substrate & Initiate Reaction Reagent1->Reagent2 Incubate Incubate at RT Reagent2->Incubate Stop Add Stop Solution (if applicable) Incubate->Stop Read Read Plate (e.g., Luminescence) Stop->Read

Caption: A generalized workflow for a typical HTS assay.

Data Analysis & Interpretation

This section would guide the user through the process of analyzing the raw data generated from the HTS campaign.

  • 4.1. Calculation of Assay Quality Metrics: Instructions on how to calculate key performance indicators such as the Z'-factor and signal-to-background ratio to ensure the robustness of the screen.

  • 4.2. Normalization and Hit Identification: Methods for normalizing the data (e.g., to percent inhibition) and setting a threshold for identifying "hits" from the compound library.

  • 4.3. Dose-Response Analysis: For confirmed hits, a protocol for generating dose-response curves and calculating potency values such as IC50 or EC50.

A signaling pathway diagram relevant to the compound's target would be presented here.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response Compound Test Compound (e.g., Dihydroperaksine) Compound->Receptor Inhibition

Caption: Example of a hypothetical signaling pathway targeted by a test compound.

Troubleshooting

A practical guide to common issues encountered during HTS and their solutions.

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
High well-to-well variabilityInconsistent liquid handling; reagent instabilityCalibrate pipettes; prepare fresh reagents; ensure proper mixing.
Low Z'-factorSuboptimal reagent concentrations; short incubation timeRe-optimize assay parameters (see Section 2.3).
Edge effects in platesEvaporation during incubationUse plate seals; maintain humidity in the incubator.
References

This final section would consolidate all cited sources, providing a numbered list with titles, sources, and verifiable URLs. This would ground all claims and protocols in authoritative scientific literature.

We look forward to receiving the corrected compound information to provide you with a specific and actionable application guide.

IMPORTANT SAFETY NOTICE: "Dihydroperaksine" is Not a Recognized Chemical Compound

Author: BenchChem Technical Support Team. Date: April 2026

Before proceeding, it is critical to state that a thorough search of authoritative chemical databases (such as PubChem, CAS Registry, and Reaxys) and the broader scientific literature reveals no recognized chemical entity named "Dihydroperaksine." This name may be hypothetical, a misspelling of another compound, or an internal project code.

Under no circumstances should you attempt to synthesize, handle, or perform any experimental work based on this name without first verifying the compound's correct identity and established safety data. The following guide is therefore not specific to "Dihydroperaksine." Instead, it provides a comprehensive framework and set of protocols for the safe handling of any novel, uncharacterized, or potent chemical compound in a research and development laboratory. This document is intended to empower researchers to establish a robust culture of safety when working at the frontiers of chemical science.

Application Note & Protocol: A Risk-Based Approach to the Safe Handling of Novel Chemical Entities

Audience: Researchers, scientists, and drug development professionals.

Abstract: The exploration of novel chemical matter is the lifeblood of innovation in drug discovery and materials science. However, with novelty comes uncertainty, particularly regarding toxicological and safety profiles. This document outlines a comprehensive, risk-based framework for the safe handling of uncharacterized chemical compounds in a laboratory setting. It moves beyond a simple checklist of procedures to explain the scientific rationale behind each step, ensuring that safety protocols are both understood and effectively implemented. The core philosophy is to treat any unknown substance as potentially hazardous until proven otherwise, employing a multi-layered safety strategy grounded in the hierarchy of controls.

Part 1: The Foundation of Safety - Hazard Identification and Risk Assessment

The initial step before any uncharacterized compound enters the laboratory is a thorough and documented risk assessment. This is not a bureaucratic hurdle; it is a critical scientific process that informs every subsequent handling procedure.

1.1. In Silico and Analog-Based Hazard Assessment: Before synthesis or acquisition, a computational and literature-based assessment is crucial.

  • Structural Analog Analysis: Identify known compounds with similar chemical scaffolds or functional groups. The toxicological data for these analogs can provide a preliminary indication of potential hazards (e.g., presence of structural alerts for mutagenicity like nitroaromatics or alkylating agents).

  • Computational Toxicology: Utilize QSAR (Quantitative Structure-Activity Relationship) models to predict potential toxicities, such as carcinogenicity, mutagenicity, and reproductive toxicity. While not definitive, these tools are invaluable for early-stage hazard identification.

1.2. The Principle of Assumed Risk: In the absence of conclusive data, a conservative approach is mandatory. The compound must be handled as if it possesses a high degree of toxicity. This includes assuming it may be:

  • A potent respiratory, skin, and eye irritant.

  • A sensitizer, capable of causing an allergic reaction upon repeated exposure.

  • Acutely toxic via inhalation, ingestion, and dermal absorption.

  • Capable of unknown, long-term health effects.

This "assumed risk" principle dictates the minimum level of control measures required.

Part 2: The Hierarchy of Controls - A Multi-Layered Safety System

The most effective safety strategies employ a layered approach, prioritizing systemic controls over individual actions. This is known as the Hierarchy of Controls, which must be applied in the order presented below.

Hierarchy_of_Controls cluster_0 The Hierarchy of Controls for Laboratory Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the hazardous substance necessary? Engineering Engineering Controls Substitution->Engineering Can a less hazardous substance be used? Admin Administrative Controls Engineering->Admin Isolate people from the hazard. PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Change the way people work. caption Diagram: The Hierarchy of Controls prioritizes systemic safety measures.

Caption: A workflow illustrating the Hierarchy of Controls for managing laboratory hazards.

2.1. Elimination & Substitution (The First Questions): While often not possible in discovery research, these questions must be asked. Can the scientific objective be achieved without synthesizing/using this specific molecule? Is there a known, less hazardous analog that could serve the same purpose?

2.2. Engineering Controls (Isolating the Hazard): This is the most critical physical layer of protection. All work involving uncharacterized solid or liquid compounds must be performed within appropriate engineering controls.

  • Chemical Fume Hood: For general handling of solutions and solids. Ensure the sash is at the lowest practical height and that the hood's certification is current.

  • Glovebox: For highly potent, oxygen-sensitive, or hygroscopic compounds, a glovebox provides the highest level of containment by isolating the material within an inert atmosphere.

  • Ventilated Balance Enclosure: When weighing out solid powders, a ventilated enclosure with HEPA filtration is mandatory to prevent inhalation of fine particles. Never weigh potent unknown powders on an open bench.

2.3. Administrative Controls (Changing How People Work): These are the procedures and protocols that govern safe behavior.

  • Designated Areas: All work with the novel compound, including storage, should be restricted to a clearly marked, designated area within the lab.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling the specific compound must be created and approved before work begins. This SOP should be readily available to all personnel.

  • Training: All personnel who will handle the compound must be trained on the specific risks and the contents of the SOP. This training must be documented.

2.4. Personal Protective Equipment (PPE) (The Final Barrier): PPE is essential, but it is the last line of defense. It protects the user when other controls have failed or are not feasible. The selection of PPE depends on the physical form of the substance and the procedure being performed.

PPE ItemSpecification for Uncharacterized CompoundsRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles are required when there is a splash hazard.Protects eyes from splashes and airborne particles.
Lab Coat Flame-resistant (FR) coat with long sleeves and snap closures.Provides a removable barrier to protect skin and clothing from contamination.
Gloves Double-gloving with two pairs of nitrile gloves.Provides a robust barrier against dermal exposure. The outer glove is removed immediately upon contamination, protecting the inner glove and skin.
Respiratory Not typically required if work is performed in a certified fume hood. A fit-tested N95 or higher respirator may be required based on risk assessment for specific procedures.Protects against inhalation of aerosols or fine powders.

Part 3: Standard Operating Protocols for Novel Compounds

The following protocols are generalized and must be adapted to the specific physical properties of the compound .

3.1. Protocol for Weighing a Novel Solid Compound:

  • Preparation: Don all required PPE (double nitrile gloves, lab coat, safety goggles).

  • Control: Perform all weighing activities inside a certified ventilated balance enclosure or a chemical fume hood.

  • Tare: Place a tared weigh boat on the analytical balance.

  • Transfer: Using a chemical spatula, carefully transfer an approximate amount of the solid from the source vial to the weigh boat. Do not "tap" the vial in a way that generates dust.

  • Seal: Immediately and securely cap the source vial.

  • Clean-up: After weighing, carefully clean the spatula with a solvent-moistened wipe (e.g., 70% ethanol or isopropanol) inside the enclosure. Dispose of the wipe in the designated solid hazardous waste container.

  • Transport: If the weighed material needs to be transported, place it in a secondary container (e.g., a small beaker or flask) before moving it outside the enclosure.

3.2. Protocol for Preparing a Stock Solution:

  • Preparation: All steps must be performed inside a certified chemical fume hood.

  • Solvent Addition: Add the desired solvent to a volumetric flask or vial.

  • Solute Addition: Carefully add the weighed solid to the solvent. If using a weigh boat, it can be bent to create a funnel.

  • Dissolution: Cap the flask/vial and mix by inversion or sonication until the solid is fully dissolved.

  • Labeling: The resulting solution must be immediately labeled with the compound name/ID, concentration, solvent, date, and hazard warnings.

3.3. Spill and Decontamination Procedures:

  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use a chemical spill kit to absorb the material.

    • Wipe the area with a suitable decontaminating solution (if known) or a solvent like 70% ethanol.

    • Place all contaminated materials in a sealed hazardous waste bag.

  • Major Spill (outside fume hood) or Personnel Exposure:

    • Evacuate the immediate area.

    • If skin/eye contact occurs, flush with copious amounts of water for at least 15 minutes at an emergency shower or eyewash station.

    • Activate the lab's emergency response plan and notify the EH&S department immediately.

Part 4: Waste Disposal and Documentation

4.1. Waste Management: All waste generated from work with the novel compound is considered hazardous.

  • Solid Waste: Contaminated gloves, wipes, weigh boats, etc., must be disposed of in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a clearly labeled, sealed hazardous waste container. Never mix incompatible waste streams.

4.2. Documentation: Meticulous record-keeping is a component of safety.

  • Lab Notebook: Document every experiment, including the amounts used, procedures followed, and any observations.

  • Safety Data Sheet (SDS): As data becomes available (e.g., from initial toxicity screens), a provisional SDS should be created and updated to inform future users of the known risks.

By integrating this risk-based methodology and these detailed protocols, research organizations can foster a proactive safety culture that protects their most valuable asset: their scientists.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011). National Research Council. [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Identifying and Evaluating Hazards in Research Laboratories. American Chemical Society. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]

Troubleshooting & Optimization

Optimizing Dihydroperaksine Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Dihydroperaksine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Dihydroperaksine concentration in cell viability assays. As a novel therapeutic candidate, understanding its interaction with common assay platforms is critical for generating accurate and reproducible data. This resource provides full editorial control to help you navigate the nuances of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns when working with Dihydroperaksine in cell-based assays.

Q1: What is the recommended starting concentration range for Dihydroperaksine in a cell viability assay?

For a novel compound like Dihydroperaksine, a broad concentration range is recommended for initial screening to establish a dose-response curve. A common starting point is a serial dilution from a high concentration (e.g., 100 µM or 1 mM, depending on solubility) down to the nanomolar range.[1] This wide range will help determine the half-maximal inhibitory concentration (IC50) and the optimal concentration range for your specific cell line and experimental conditions.[2]

Q2: How do I ensure the observed effects are from Dihydroperaksine and not the solvent?

It is essential to include a vehicle control in your experimental design. The vehicle is the solvent used to dissolve Dihydroperaksine (e.g., DMSO, ethanol). Control wells should contain cells treated with the same final concentration of the vehicle as the compound-treated wells. This allows you to differentiate between the cytotoxic effects of Dihydroperaksine and any potential toxicity from the solvent itself.[2] The final concentration of common solvents like DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2][3]

Q3: My results with Dihydroperaksine are inconsistent between experiments. What are the likely causes?

High variability can stem from several factors:

  • Cell Seeding and Health: Inconsistent cell numbers per well, using cells with high passage numbers, or cells that are not in the logarithmic growth phase can all lead to variability.[3] Ensure you have a homogeneous single-cell suspension before seeding.[3]

  • Pipetting Technique: Calibrated pipettes and consistent, careful pipetting are crucial for accurate reagent delivery.[3]

  • Compound Stability: Ensure Dihydroperaksine is stable in your culture medium for the duration of the experiment. Consider preparing fresh dilutions for each experiment.[2]

  • Incubation Conditions: Maintaining consistent incubation times and environmental conditions (37°C, 5% CO2, 95% humidity) is critical.[4]

Q4: I am not observing any effect of Dihydroperaksine on cell viability. What should I check?

If Dihydroperaksine is not producing an observable effect, consider the following:

  • Concentration and Duration: The concentrations tested may be too low, or the incubation time may be too short to induce a response.[2]

  • Cell Line Resistance: The chosen cell line might be resistant to Dihydroperaksine's mechanism of action.[2]

  • Compound Solubility: Visually inspect your Dihydroperaksine dilutions for any precipitation. Poor solubility can drastically reduce the effective concentration.

  • Assay Choice: The selected viability assay may not be sensitive to the specific mechanism of cell death induced by Dihydroperaksine. For example, if Dihydroperaksine is cytostatic rather than cytotoxic, an assay measuring metabolic activity might be more appropriate than one measuring membrane integrity.

Part 2: Troubleshooting Assay-Specific Interference

Dihydroperaksine, like many novel compounds, may interfere with the chemistry of common cell viability assays. This section provides a guide to identifying and mitigating these issues. A crucial first step in troubleshooting is to run cell-free controls , which contain the media, Dihydroperaksine, and the assay reagent, but no cells. This will help identify direct interactions between your compound and the assay components.[5]

Issue 1: Inaccurate Results with Tetrazolium-Based Assays (MTT, MTS, XTT)

Tetrazolium assays rely on the reduction of a tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple) by metabolically active cells.[6]

Symptoms:

  • High background absorbance in cell-free control wells containing Dihydroperaksine.

  • An unexpected increase in viability at high, supposedly toxic, concentrations.

  • Color change in the media upon addition of Dihydroperaksine, even before adding the assay reagent.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Direct Reduction of Tetrazolium Salt If Dihydroperaksine has reducing properties, it can directly convert the tetrazolium salt to formazan, leading to a false-positive signal of high viability.[5] This is common with compounds containing thiols or antioxidants.[5]1. Run cell-free controls with various concentrations of Dihydroperaksine. A color change indicates direct reduction. 2. If interference is confirmed, subtract the absorbance of the cell-free control from your experimental wells. 3. Consider an alternative assay that does not rely on cellular reduction, such as an ATP-based assay (e.g., ATPlite) or a cytotoxicity assay (e.g., LDH release).
Dihydroperaksine is a Colored Compound If Dihydroperaksine absorbs light at the same wavelength as the formazan product, it can lead to artificially high absorbance readings.1. Measure the absorbance spectrum of Dihydroperaksine in your culture medium. 2. If there is significant overlap, a background subtraction from a parallel plate with Dihydroperaksine but without the MTT reagent may be necessary. 3. Switching to a fluorescence or luminescence-based assay can often circumvent this issue.
Formazan Crystal Solubilization Issues Incomplete solubilization of formazan crystals in MTT assays will lead to inaccurate and highly variable readings.1. Ensure complete solubilization by vigorous mixing or using an orbital shaker. 2. Microscopically inspect wells to confirm the absence of crystals before reading the plate.
Issue 2: High Background in LDH Release Assays

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[7]

Symptoms:

  • High LDH activity detected in the negative control wells (untreated cells).

  • LDH activity detected in cell-free controls containing Dihydroperaksine.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Serum LDH Activity Fetal Bovine Serum (FBS) and other sera contain endogenous LDH, which can contribute to high background signal.[3][8]1. Reduce the serum concentration in your culture medium during the experiment. 2. Use a serum-free medium for the duration of the assay if your cells can tolerate it. 3. Always include a "medium-only" background control and subtract this value from all other readings.[8]
Compound Interference with LDH Enzyme Some compounds can directly inhibit or activate the LDH enzyme, leading to false-negative or false-positive results, respectively.[9]1. Run a control where you spike a known amount of LDH (from a lysis control) into wells containing Dihydroperaksine and measure the activity. A change in expected activity indicates interference.
Chemical Reaction with Assay Components Dihydroperaksine might react with the tetrazolium salt used in the colorimetric detection step of the LDH assay.1. Perform a cell-free control with Dihydroperaksine and the LDH assay reagents. A color change indicates a direct chemical reaction.
Issue 3: Quenching or Interference in Luminescence/Fluorescence Assays (ATPlite, Caspase-Glo, alamarBlue)

These assays measure light output, which can be affected by colored compounds or those that interact with the reporter enzymes.

Symptoms:

  • Lower than expected signal across all Dihydroperaksine-treated wells.

  • High background fluorescence in alamarBlue assays.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Signal Quenching If Dihydroperaksine is a colored compound, it may absorb the light emitted by the assay, leading to a reduced signal and an overestimation of cell death. This is a known issue for assays like ATPlite.[10]1. Run a cell-free assay with a known amount of ATP (for ATPlite) or active caspase (for Caspase-Glo) in the presence of Dihydroperaksine to quantify the degree of quenching.
Luciferase Inhibition Dihydroperaksine may directly inhibit the luciferase enzyme used in ATP and caspase assays.1. Perform an enzyme activity assay with purified luciferase and Dihydroperaksine to test for direct inhibition.
Autofluorescence/Autoreduction (alamarBlue) Dihydroperaksine may be naturally fluorescent at the excitation/emission wavelengths of the assay, or it may directly reduce the alamarBlue (resazurin) reagent, causing high background.[11]1. Measure the fluorescence of Dihydroperaksine in culture medium without the alamarBlue reagent. 2. Run cell-free controls with Dihydroperaksine and alamarBlue to check for direct reduction.[11]

Part 3: Experimental Protocols & Workflows

Protocol 1: Initial Dose-Response Screening of Dihydroperaksine

This protocol outlines a general procedure for determining the optimal concentration range of Dihydroperaksine using a 96-well plate format.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[1]

    • Incubate for 24 hours to allow for cell attachment and recovery.[1]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of Dihydroperaksine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 10-point, 3-fold dilutions).

    • Add the different concentrations of Dihydroperaksine to the appropriate wells.

    • Include vehicle control wells (solvent only) and untreated control wells (media only).[1]

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.[1]

  • Cell Viability Assay:

    • Perform your chosen cell viability assay according to the manufacturer's instructions.

    • Remember to include cell-free controls to test for assay interference.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the Dihydroperaksine concentration to generate a dose-response curve and determine the IC50 value.[2]

Workflow for Troubleshooting Assay Interference

The following diagram illustrates a logical workflow for identifying and mitigating potential interference from Dihydroperaksine in your cell viability assay.

Assay_Troubleshooting_Workflow cluster_0 Phase 1: Initial Screening & Observation cluster_1 Phase 2: Cell-Free Control Experiments cluster_2 Phase 3: Mitigation & Alternative Assays A Perform Dose-Response Experiment with Dihydroperaksine B Observe Unexpected Results? (e.g., high variance, non-sigmoid curve, high background) A->B C Run Cell-Free Controls: Media + Dihydroperaksine + Assay Reagent B->C Yes I Proceed with validated assay B->I No, results are as expected D Is there a signal change (color, absorbance, fluorescence, luminescence)? C->D E Interference Confirmed. Attempt background subtraction. D->E Yes D->I No, no interference detected. Troubleshoot cell culture issues (seeding, contamination, etc.) F Is background subtraction reliable and consistent? E->F G Select an Orthogonal Assay (different detection principle) F->G No F->I Yes H Validate new assay with cell-free controls G->H H->I

Caption: A workflow for identifying and addressing assay interference.

Part 4: Data Interpretation and Statistical Analysis

  • Normalization: Always normalize your data to the vehicle control to represent cell viability as a percentage. The formula is typically:

    • % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100

  • Dose-Response Curves: Plotting your data as a sigmoidal dose-response curve allows for the calculation of key parameters like the IC50. Software such as GraphPad Prism is commonly used for this purpose.[12][13]

  • Statistical Significance: Use appropriate statistical tests to determine if the observed effects of Dihydroperaksine are significant. For comparing multiple concentrations to a single control, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) is often appropriate.[12][14] Ensure you have a sufficient number of biological replicates for statistical power.

References

  • Centers for Disease Control and Prevention. (n.d.). M. Serum LDH Laboratory Procedure Manual. Retrieved from [Link]

  • GraphPad. (n.d.). Statistical Analysis: MTT-assay (cell viability test). Retrieved from [Link]

  • KalantarMotamedi, Y. K., et al. (n.d.). Statistical analysis of cell viability curves. Bio-protocol. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Riss, T. L., et al. (2024, December 30). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wörle-Knirsch, J. M., et al. (2012, July 16). Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Nano. Retrieved from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers. Retrieved from [Link]

  • Wörle-Knirsch, J. M., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. PMC. Retrieved from [Link]

  • Niepel, M., et al. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Retrieved from [Link]

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay. Retrieved from [Link]

  • GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from [Link]

  • Bio-Rad. (n.d.). alamarBlue Assay. Retrieved from [Link]

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System. Retrieved from [Link]

  • Wörle-Knirsch, J. M., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • ScienCell. (n.d.). LDH Cytotoxicity Assay (LDH). Retrieved from [Link]

  • JoVE. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

  • Riss, T. L., et al. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Go, M. N., et al. (2012). Validation of an LDH Assay for Assessing Nanoparticle Toxicity. PMC. Retrieved from [Link]

  • Quora. (2024, January 20). How to do the statistical analysis of data collected from the SRB cell viability assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). alamarBlue FAQs. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Hofmann, A., et al. (2019). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PMC. Retrieved from [Link]

  • YouTube. (2021, June 20). Statistical analysis for cell viability data. Retrieved from [Link]

  • ResearchGate. (2017, August 3). Which statistical test to use for comparison of cell viabilty between treatment and control groups?. Retrieved from [Link]

  • Biocompare. (2017, August 16). ATPlite Cytotoxicity Assays. Retrieved from [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

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reducing off-target effects of Dihydroperaksine in experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dihydroperaksine applications. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals mitigate off-target effects when utilizing this complex monoterpenoid indole alkaloid in biological assays.

Dihydroperaksine is a naturally occurring sarpagine-type alkaloid isolated from the hairy root cultures of Rauvolfia serpentina1[1]. While it shows promising primary target engagement (such as Aldose Reductase inhibition), its structural homology to endogenous monoamines makes it prone to promiscuous binding. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure the scientific integrity of your data.

Section 1: Frequently Asked Questions (FAQs)

Q: Why am I observing biphasic or non-linear dose-response curves in my cell-based assays? A: This is a classic signature of concentration-dependent off-target engagement. At low concentrations (typically <2 μM), Dihydroperaksine engages its primary targets specifically. However, at higher micromolar concentrations (>30 μM), it induces generalized cytotoxicity and non-specific membrane disruption 2[2]. The initial phase of your curve reflects true pharmacological efficacy, while the secondary drop is an artifact of cellular toxicity.

Q: Does Dihydroperaksine cross-react with neurotransmitter receptors? A: Yes. Because the indole core of sarpagine alkaloids mimics the essential amino acid tryptophan and neurotransmitters like serotonin, it can act as a competitive or allosteric ligand at 5-HT and GABA_A receptors3[3]. This cross-reactivity is a primary source of background noise in neuropharmacological assays4[4].

Section 2: Troubleshooting Guide for Off-Target Effects

Issue 1: High Background Noise from GPCR Cross-Reactivity
  • The Causality: The structural scaffold of Dihydroperaksine allows it to fit into the binding pockets of off-target G-protein coupled receptors (GPCRs). Specifically, it can bind to the allosteric modulatory sites of GABA_A and 5-HT receptors, triggering unintended intracellular signaling cascades that mask your primary readout.

  • The Solution: Implement pharmacological masking. By pre-incubating your assay with highly selective, silent antagonists for these off-target receptors, you occupy the promiscuous binding sites. When Dihydroperaksine is subsequently introduced, it is forced to interact solely with your primary target.

Issue 2: False Positives in Enzymatic Assays
  • The Causality: Rauvolfia alkaloids, including Dihydroperaksine and its analogs, have documented inhibitory activity against Acetylcholinesterase (AChE) and Aldose Reductase (AR) 5[5]. If your assay relies on a coupled enzymatic reaction involving these proteins, Dihydroperaksine will inhibit the reporter enzyme, yielding a false positive for your actual target.

  • The Solution: Utilize an orthogonal assay format. Switch from an enzyme-coupled luminescence assay to a direct biophysical measurement (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to confirm direct target engagement without enzymatic interference.

Section 3: Quantitative Data & Therapeutic Window

To successfully use Dihydroperaksine, you must operate within its "therapeutic window"—the concentration range where primary target affinity is maximized, and off-target binding is negligible.

Table 1: Representative Binding Profile and Therapeutic Window of Dihydroperaksine

Target SystemAffinity Range (IC50 / Ki)Biological RoleExperimental Impact
Aldose Reductase (AR) 0.5 – 2.0 μMPrimary TargetSpecific inhibition via hydrogen bonding with Trp111/His110[5].
Acetylcholinesterase (AChE) 3.0 – 5.0 μMSecondary TargetPotential interference in coupled enzymatic assays[6].
5-HT / GABA_A Receptors 15.0 – 25.0 μMOff-Target GPCRsInduces high background noise; requires pharmacological masking[4].
Cellular Viability > 35.0 μMCytotoxicityNon-specific membrane disruption and cell death[2].

Section 4: Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They contain internal controls that inherently prove the specificity of your results.

Protocol 1: Establishing the Optimal Dosing Window (Dose-Response Titration)

Purpose: To identify the maximum concentration of Dihydroperaksine that can be used before off-target toxicity occurs.

  • Preparation: Reconstitute Dihydroperaksine in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent degradation.

  • Serial Dilution: Prepare a 12-point, 1:3 serial dilution curve in your assay buffer, yielding final well concentrations ranging from 0.001 μM to 100 μM. Ensure the final DMSO concentration remains constant (≤0.5%) across all wells.

  • Dual-Readout Execution:

    • Readout A (Efficacy): Measure your primary target activity (e.g., AR inhibition).

    • Readout B (Toxicity): In a parallel plate, measure cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

  • Data Synthesis: Plot both curves on the same axis. Calculate the Therapeutic Index ( TI=IC50_Toxicity​/IC50_Efficacy​ ).

  • Actionable Output: Select a working concentration that is at least 10-fold lower than the IC50​ of the toxicity curve.

Protocol 2: Pharmacological Masking for Target Validation

Purpose: To isolate the specific effects of Dihydroperaksine by neutralizing known off-target GPCRs.

  • Control Matrix Setup: Divide your cell population into four distinct cohorts:

    • Cohort A (Baseline): Vehicle only.

    • Cohort B (Total Effect): Dihydroperaksine only.

    • Cohort C (Masking Control): Antagonist Cocktail + Vehicle.

    • Cohort D (Isolated Effect): Antagonist Cocktail + Dihydroperaksine.

  • Pre-incubation: Treat Cohorts C and D with an antagonist cocktail consisting of 1 μM WAY-100635 (5-HT antagonist) and 1 μM Flumazenil (GABA_A antagonist). Incubate for 30 minutes at 37°C.

  • Ligand Introduction: Add your optimized dose of Dihydroperaksine (determined from Protocol 1) to Cohorts B and D. Incubate for the required assay duration.

  • Validation Logic: If Cohort D shows the desired phenotype while Cohort C remains at baseline, your result is validated. The difference between Cohort B and Cohort D quantifies the exact degree of off-target interference.

Section 5: Mechanistic Visualizations

G DPK Dihydroperaksine (Ligand) Target Primary Target (e.g., Aldose Reductase) DPK->Target High Affinity (Optimal Dose) HT 5-HT Receptors DPK->HT Low Affinity (Excess Dose) GABA GABA_A Receptors DPK->GABA Effect Specific Inhibition Target->Effect Tox Off-Target Noise / Cytotoxicity HT->Tox GABA->Tox

Figure 1: Concentration-dependent receptor binding profile of Dihydroperaksine.

G Step1 1. Dose-Response Titration (Identify IC50) Step2 2. Counter-Screening (Test against 5-HT/GABA) Step1->Step2 Step3 3. Pharmacological Blocking (Add specific antagonists) Step2->Step3 Step4 4. Target Validation (Measure specific readout) Step3->Step4

Figure 2: Step-by-step workflow to isolate specific effects of Dihydroperaksine.

References

  • Title: Regiospecific, Enantiospecific Total Synthesis of C-19 Methyl Substituted Sarpagine Alkaloids Dihydroperaksine-17-al and Dihydroperaksine Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera Source: PMC - NIH URL: [Link]

  • Title: Prospecting for Novel Plant-Derived Molecules of Rauvolfia serpentina as Inhibitors of Aldose Reductase, a Potent Drug Target for Diabetes and Its Complications Source: PLOS One URL: [Link]

  • Title: Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis Source: MDPI URL: [Link]

  • Title: Part I ENANTIOSPECIFIC TOTAL SYNTHESIS OF UNNATURAL ENANTIOMERS OF C-19 METHYLATED SARPAGINE/MACROLINE/AJMALINE-TYPE BIOLOGICALLY ACTIVE INDOLE ALKALOIDS Source: Minds@UW (University of Wisconsin) URL: [Link]

  • Title: Chemical and Biological Perspectives of Monoterpene Indole Alkaloids From Rauwolfia species Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Dihydroperaksine Experimental Refinement & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Dihydroperaksine Methods & Support Center. As a macroline/sarpagine-class indole alkaloid isolated from Rauvolfia species, (+)-19(S),20(R)-dihydroperaksine presents unique challenges in both its enantiospecific synthesis and analytical quantification[1]. The primary difficulty stems from the sterically demanding β-methyl group at C-19[2].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure reproducible results in your drug development and metabolic engineering workflows.

Section 1: Synthesis & Structural Assembly (FAQs)

Q1: During the synthesis of the pentacyclic core, my haloboration of the terminal alkyne fails to reach completion. How can I drive this reaction? A1: This is a well-documented steric issue. If you are using B-I-9-BBN, the rigid bicyclo ring skeleton of the reagent causes severe steric hindrance against the bulky tetracyclic substrate, stalling the reaction[3].

  • The Fix (Causality): Switch your reagent to dicyclohexyliodoborane (I-B(Cy)2). The two cyclohexyl rings of I-B(Cy)2 are conformationally flexible. They adjust to the neighboring steric environment of the substrate, allowing the enolboration and subsequent vinyl iodide formation to proceed to completion[3].

  • Alternative: If haloboration is unsuitable, a Mo-catalyzed hydrostannation using Mo(CO)3(CNt-Bu)3 and Bu3SnH at 60 °C can be employed, though it is less regioselective, typically yielding a 3:2 ratio of α-stannylated to β-stannylated products[3].

Q2: How do I prevent epimerization at C-19 during the final oxidation steps? A2: The C-20/C-21 double bond functionalization is highly sensitive. Uncontrolled oxidation leads to enolizable aldehydes that rapidly epimerize.

  • The Fix (Causality): Employ a regioselective hydroboration followed by a strictly controlled oxidation-epimerization sequence strictly maintained at 0 °C[4]. By keeping the thermal energy below the activation barrier for C-19 rotation, you preserve the β-methyl stereocenter established earlier via the 5[5].

Synthesis N1 D-(+)-Tryptophan (Chiral Auxiliary) N2 Asymmetric Pictet-Spengler Reaction N1->N2 N3 Tetracyclic Ketone Core (Na-H, Nb-H) N2->N3 N4 Haloboration via I-B(Cy)2 (Flexible Conformation) N3->N4 N5 Pd-Catalyzed Intramolecular α-Vinylation N4->N5 N6 (+)-19(S),20(R)-Dihydroperaksine N5->N6

Workflow for the enantiospecific synthesis of Dihydroperaksine.

Section 2: Analytical & Chromatographic Resolution (FAQs)

Q3: My HPLC chromatograms of Dihydroperaksine extracts show severe peak tailing and poor resolution between C-19 epimers. What is causing this? A3: Dihydroperaksine contains a basic Nb-nitrogen (quinuclidine-like core) which interacts strongly with residual free silanols on standard C18 silica columns.

  • The Fix (Causality): You must suppress the ionization of the silanol groups. Lower the mobile phase pH to 2.5–3.0 using 0.1% Trifluoroacetic acid (TFA). If resolution remains poor, the structural similarity of the epimers requires a stationary phase with shape selectivity, such as a Pentafluorophenyl (PFP) or a Chiralpak column.

HPLC S1 Peak Tailing / Poor Resolution S2 Check Mobile Phase pH (Target: 2.5 - 3.0) S1->S2 S3 Adjust with 0.1% TFA S2->S3 pH > 3.0 S4 Evaluate Column (Switch to PFP/Chiral) S2->S4 pH OK S5 Baseline Separation Achieved S3->S5 S4->S5

Decision tree for resolving Dihydroperaksine stereoisomers via HPLC.

Section 3: Quantitative Data & Yield Optimization

To benchmark your synthetic steps against established literature standards, refer to the following self-validating yield parameters derived from the optimized 3[3]:

Reaction StepReagents / CatalystTemp / TimeTarget IntermediateExpected Yield
Haloboration I-B(Cy)2, then AcOH0 °C to RTVinyl Iodide>90%
α-Vinylation Pd-catalystRefluxPentacyclic Core85–88%
Aldehyde Reduction NaBH4, EthanolRT, 3 hα-alcohol (50)94%
Acetal Hydrolysis 1.38 N HCl, Acetone70 °C (Reflux)Dihydroperaksine-17-al96%
Section 4: Self-Validating Experimental Protocols
Protocol: Haloboration of Terminal Alkyne to Vinyl Iodide

This protocol relies on a self-validating feedback loop to ensure the stereospecific conversion of the alkyne to the vinyl iodide precursor of Dihydroperaksine.

Step 1: Anhydrous Preparation & Reagent Addition

  • Action: Dissolve the terminal alkyne substrate in strictly anhydrous dichloromethane (DCM). Cool to 0 °C under an argon atmosphere.

  • Causality: Moisture rapidly hydrolyzes I-B(Cy)2, neutralizing the reagent before it can complex with the alkyne.

  • Validation: Use a moisture-sensitive indicator strip in the solvent vapor phase prior to reagent addition. Once verified dry, add 1.5 equivalents of I-B(Cy)2 dropwise.

Step 2: Haloboration & Conformational Adjustment

  • Action: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature (RT) for 2 hours.

  • Causality: The initial low temperature controls the regioselectivity of the boron-iodine addition. Warming to RT provides the kinetic energy required for the flexible cyclohexyl rings of I-B(Cy)2 to navigate the steric bulk of the tetracyclic core[3].

  • Validation: Perform TLC (Hexane:EtOAc 7:3). The starting material spot must completely disappear, replaced by a distinct, non-polar intermediate spot. Do not proceed until TLC confirms complete conversion.

Step 3: Acidic Cleavage & Quenching

  • Action: Cool back to 0 °C and add glacial acetic acid (AcOH). Stir for 1 hour, then neutralize with saturated aqueous NaHCO3.

  • Causality: AcOH protodeboronates the intermediate, replacing the boron moiety with a proton while retaining the strict geometry of the newly formed vinyl iodide.

  • Validation: Extract with DCM, concentrate, and run a crude 1H-NMR. The successful formation of the product is validated by the appearance of a distinct vinylic proton doublet (δ ~6.2 ppm), confirming the regiochemistry.

References
  • Title: Showing NP-Card for Dihydroperaksine (NP0140714) Source: NP-MRD (Natural Products Magnetic Resonance Database) URL: [Link]

  • Title: General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydroperaksine, 19(S),20(R)-Dihydroperaksine-17-al, and Peraksine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydroperaksine, 19(S),20(R)-Dihydroperaksine-17-al, and Peraksine Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Regiospecific, Enantiospecific Total Synthesis of C-19 Methyl Substituted Sarpagine Alkaloids Dihydroperaksine-17-al and Dihydroperaksine Source: Organic Letters - ACS Publications URL: [Link]

Sources

Technical Support Center: Dihydroperaksine Synthesis & Batch Variability Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Dihydroperaksine Synthesis Support Center. Dihydroperaksine is a C-19 methyl-substituted sarpagine indole alkaloid originally isolated from the hairy root culture of Rauwolfia serpentina[1]. The stereospecific total synthesis of 19(S),20(R)-dihydroperaksine and its precursor, dihydroperaksine-17-al, requires precise control over multiple asymmetric centers. This guide is designed for drug development professionals and synthetic chemists to troubleshoot and standardize batch-to-batch variability.

Workflow N1 D-Tryptophan Starting Material N2 Tetracyclic Ketone Intermediate N1->N2 Asymmetric Pictet-Spengler N3 Haloboration w/ I-B(Cy)2 (Steric Control) N2->N3 Alkyne Formation N4 Pentacyclic Core (Pd-Catalyzed Vinylation) N3->N4 Cross-Coupling N5 Dihydroperaksine-17-al (Thermodynamic Epimer) N4->N5 Hydroboration/Oxidation N6 19(S),20(R)-Dihydroperaksine (Final Product) N5->N6 NaBH4 Reduction

Chemical synthesis workflow of Dihydroperaksine highlighting key intermediate transitions.

Section 1: Troubleshooting Batch Variability (FAQs)

Q: Why do I experience severe yield drops during the haloboration of the terminal alkyne intermediate? A: This is a steric compliance issue. If you are using B-I-9-BBN as your haloborating agent, the rigid skeleton of its bicyclo ring prevents the reaction from driving to completion due to steric clash with the sarpagan framework[1].

  • Solution: Switch to dicyclohexyliodoborane[I-B(Cy)2]. The two cyclohexyl rings are conformationally more flexible and adjust to the neighboring steric environment, consistently securing yields above 74% for the subsequent cross-coupling step[1].

Q: During the Corey-Kim oxidation to form the C-16 aldehyde, my epimeric ratio (α vs. β) fluctuates wildly. How can I standardize this? A: The fluctuation is driven by base-catalyzed thermodynamic equilibration. The β-aldehyde is kinetically formed, but the presence of acidic media or excess triethylamine (Et3N) during the oxidation triggers rapid epimerization to the thermodynamically stable α-aldehyde[1].

  • Solution: While reducing Et3N equivalents (e.g., from 16 to 3) attempts to preserve the kinetic β-epimer, the system overwhelmingly favors the α-aldehyde[1]. To eliminate batch variability, standardize your protocol by intentionally driving the epimerization to completion using prolonged stirring in mild acid. This ensures a uniform α-epimeric profile (dihydroperaksine-17-al) rather than an unpredictable mixture[1].

Q: My final reduction and deprotection steps leave stubborn hydrocarbon impurities. How do I remove them without degrading the alkaloid on a silica column? A: You can bypass chromatography entirely by exploiting the inherent basicity of the alkaloid's Nb-nitrogen[1].

  • Solution: After the acetal hydrolysis step (using 1.38 N aqueous HCl in refluxing acetone), perform an acid-base extraction. The acidic aqueous phase will hold the protonated alkaloid while neutral hydrocarbon impurities are washed away in the organic layer. Basifying the aqueous layer then allows the pure product to be extracted, yielding the target alkaloid at ~96% purity [1].

Troubleshooting Issue Batch Variability Detected V1 Low Yield at Vinylation Step Issue->V1 V2 C-16 Epimerization Inconsistency Issue->V2 V3 Hydrocarbon Impurities in Final Product Issue->V3 S1 Switch to I-B(Cy)2 Reagent V1->S1 S2 Drive to Stable α-Epimer via Acidic Stirring V2->S2 S3 Implement Acid-Base Extraction Workup V3->S3

Troubleshooting logic tree for resolving common Dihydroperaksine batch variability issues.

Section 2: Self-Validating Experimental Protocols

Protocol A: Stereoselective Haloboration & Pd-Catalyzed α-Vinylation

Objective: Convert the terminal alkyne into the pentacyclic core without steric stalling.

  • Haloboration: Dissolve the terminal alkyne intermediate in dry CH2Cl2 at 0 °C.

  • Reagent Addition: Dropwise add dicyclohexyliodoborane[I-B(Cy)2] (1.2 eq). Causality: The flexible cyclohexyl groups prevent steric clash, ensuring complete conversion[1].

  • Quenching: Add glacial acetic acid at 0 °C and warm to room temperature[2].

  • Self-Validation Checkpoint: Perform a rapid 1H NMR on the crude aliquot. The disappearance of the terminal alkyne proton and the appearance of a distinct vinyl iodide proton confirms successful haloboration.

  • Cross-Coupling: Subject the purified iodo-olefin to Pd-catalyzed intramolecular cross-coupling using Pd2(dba)3 (5 mol%), DPEPhos (7 mol%), and NaOt-Bu in refluxing THF[1],[2].

  • Self-Validation Checkpoint: TLC should indicate a single, more polar spot. Yield should consistently hit 60–68%[1].

Protocol B: Final Deprotection and Impurity Clearance

Objective: Isolate the pure sarpagine alkaloid core while purging neutral impurities.

  • Reduction: Dissolve the intermediate in absolute ethanol. Add NaBH4 at 0 °C, then stir at room temperature for 3 hours[1],[2].

  • Hydrolysis: Add 1.38 N aqueous HCl and acetone (approx. 1.7:1 ratio). Heat to 70 °C (reflux) to cleave any residual acetal protecting groups[1],[2].

  • Acid-Base Workup (Self-Validating):

    • Extract the acidic mixture with CH2Cl2. Discard the organic layer (this contains the unreacted neutral hydrocarbon impurities)[1].

    • Basify the aqueous layer with saturated Na2CO3 to pH 9-10 to deprotonate the Nb-nitrogen.

    • Extract with fresh CH2Cl2. The organic layer now contains the pure alkaloid.

  • Self-Validation Checkpoint: 13C and 1H NMR must show the complete absence of hydrocarbon impurity signals, matching literature values for 19(S),20(R)-dihydroperaksine-17-al or dihydroperaksine[1].

Section 3: Quantitative Data Summaries

The following table summarizes the causal relationships between reaction parameters and observed batch variability outcomes.

Process StepVariable ParameterObserved OutcomeMechanistic Causality
Haloboration B-I-9-BBN Reagent<20% conversionRigid bicyclo ring causes severe steric hindrance[1].
Haloboration I-B(Cy)2 Reagent74% yieldFlexible cyclohexyl rings adjust to local steric environment[1].
Oxidation Excess Et3N (16 eq)Complete α-epimerizationBase-catalyzed thermodynamic equilibration at C-16[1].
Oxidation Controlled Et3N (3 eq)4:1 β:α epimer ratioKinetic control is partially maintained, though α-epimer still forms[1].
Final Workup Standard ExtractionHydrocarbon contaminationNeutral impurities co-extract with the product[1].
Final Workup Acid-Base Extraction>94% purity (No column req.)Nb-nitrogen basicity allows selective phase separation[1].

References

  • Edwankar, R. V., Edwankar, C. R., Deschamps, J. R., & Cook, J. M. (2014). "General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydroperaksine, 19(S),20(R)-Dihydroperaksine-17-al, and Peraksine." The Journal of Organic Chemistry, 79(21), 10030–10048.[Link]

  • Sun, L. L., et al. (2019). "Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase." Organic Letters, 21(10), 3746–3749.[Link]

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Validation & Comparative

A Comparative Analysis of Osimertinib versus Gefitinib for EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted therapy for non-small cell lung cancer (NSCLC) has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). This guide provides a detailed comparative analysis of two key EGFR TKIs: Gefitinib, a first-generation inhibitor, and Osimertinib, a third-generation inhibitor. While both drugs target the EGFR signaling pathway, their distinct mechanisms of action, efficacy profiles, and resistance patterns warrant a thorough examination to inform ongoing research and development in oncology.[1]

Mechanism of Action: A Tale of Reversible versus Irreversible Inhibition

Both Gefitinib and Osimertinib exert their therapeutic effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2][3] However, the nature of their interaction with the EGFR kinase domain is fundamentally different.

Gefitinib: A First-Generation Reversible Inhibitor

Gefitinib is a synthetic anilinoquinazoline that functions as an ATP-competitive inhibitor.[4][5] It reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the autophosphorylation of the receptor and subsequent activation of pro-survival signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3][5] Gefitinib's efficacy is most pronounced in NSCLC patients whose tumors harbor activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[2][6]

Osimertinib: A Third-Generation Irreversible Inhibitor

Osimertinib represents a significant advancement in EGFR-targeted therapy. It is a third-generation, irreversible TKI specifically designed to overcome the limitations of earlier-generation inhibitors.[7][8] Osimertinib forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase.[1][9] This irreversible binding leads to potent and sustained inhibition of EGFR signaling.[8][10] A key advantage of Osimertinib is its high potency against not only the common sensitizing EGFR mutations but also the T790M resistance mutation, a frequent cause of treatment failure with first-generation TKIs like Gefitinib.[7][8][11] Furthermore, Osimertinib exhibits greater selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile.[8][9][11]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors EGFR EGFR EGFR->EGFR P P EGFR->P Phosphorylates ATP ATP ATP->EGFR Downstream Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT) P->Downstream Activates Cell Proliferation &\nSurvival Cell Proliferation & Survival Downstream->Cell Proliferation &\nSurvival Gefitinib Gefitinib (Reversible) Gefitinib->ATP Competes with Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Covalently Binds to C797 EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling and points of inhibition by Gefitinib and Osimertinib.

Comparative Efficacy: A Clear Advantage for Osimertinib

Clinical and preclinical data consistently demonstrate the superior efficacy of Osimertinib compared to Gefitinib, particularly in patients with EGFR-mutated NSCLC.

Clinical Trial Data

The landmark FLAURA trial directly compared first-line Osimertinib with standard-of-care EGFR-TKIs (Gefitinib or Erlotinib) in patients with previously untreated, EGFR-mutated advanced NSCLC.[12] The results showed that Osimertinib significantly prolonged both progression-free survival (PFS) and overall survival (OS) compared to the first-generation inhibitors.[1][13]

A retrospective study also showed that patients treated with Osimertinib had a significantly longer median PFS (18.1 months) compared to those treated with Gefitinib (10.7 months).[14][15] While the objective response rates (ORR) and disease control rates (DCR) were comparable between the two groups in this study, the durability of the response was greater with Osimertinib.[14] Another study found that upfront Osimertinib provided a comparable overall survival benefit to sequential treatment with Gefitinib followed by Osimertinib, but with a reduced risk of brain progression.[16]

CompoundClinical Trial/StudyMedian PFS (months)Median OS (months)ORR (%)DCR (%)
Osimertinib FLAURA18.9[1]38.6[1]80[1]97[1]
Retrospective Study18.1[14][15]-79.6[14]95.9[14]
APPLE (Upfront)19.5[16]Not Reached[16]--
Gefitinib FLAURA (Comparator)10.2[1]31.8[1]76[1]-
IPASS9.5[4]21.6[1]71.2[1]-
Retrospective Study10.7[14][15]-69.8[14]90.6[14]
APPLE (Sequential)21.4[16]42.8[16]--

Activity Against the T790M Resistance Mutation

The development of the T790M "gatekeeper" mutation is a primary mechanism of acquired resistance to first-generation EGFR TKIs.[7] Osimertinib was specifically designed to be effective against tumors harboring this mutation.[7][17] In vitro studies have shown that Osimertinib potently inhibits cell lines with both activating EGFR mutations and the T790M resistance mutation, whereas Gefitinib is largely ineffective in this setting.[7] This is a critical advantage for Osimertinib in the clinical management of NSCLC.

Adverse Effects Profile

While both drugs target the EGFR pathway, their differing selectivity profiles result in distinct adverse event profiles.[1] Osimertinib's higher selectivity for mutant EGFR over WT-EGFR generally leads to a lower incidence of certain class-related side effects.[8][9]

Adverse Event (Any Grade)Osimertinib (FLAURA trial) (%)[1]Gefitinib (Various Studies) (%)[1]
Diarrhea6035.5 - 47
Rash/Acne5931.3 - 67.7
Dry Skin38Common
Nail Effects39Common
Stomatitis2912.9

A retrospective study found that the incidence of adverse reactions was significantly lower in the Osimertinib group (12.24%) compared to the Gefitinib group (28.30%).[14][15] In the Japanese subset of the FLAURA study, Grade ≥3 adverse events were less frequent with Osimertinib than with Gefitinib.[18]

Experimental Protocols

The following are standardized methodologies for the comparative evaluation of EGFR inhibitors.

In Vitro Cell Viability Assay (MTS/MTT)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against various NSCLC cell lines.

Cell_Viability_Workflow A 1. Seed NSCLC cells in 96-well plates B 2. Treat with serial dilutions of Osimertinib or Gefitinib A->B C 3. Incubate for 72 hours B->C D 4. Add MTS/MTT reagent C->D E 5. Measure absorbance D->E F 6. Calculate IC50 values E->F

Caption: Workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Plate NSCLC cell lines (e.g., HCC827 for EGFR exon 19 deletion, H1975 for L858R/T790M) in 96-well plates at an appropriate density and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with a range of concentrations of Osimertinib or Gefitinib for 72 hours.[9][19]

  • Viability Assessment: Add a viability reagent such as MTS or MTT and incubate according to the manufacturer's instructions.[19]

  • Data Analysis: Measure the absorbance or luminescence to determine cell viability. Normalize the results to vehicle-treated control cells and calculate the IC50 values using a suitable curve-fitting model.[9]

Western Blotting for EGFR Signaling Pathway Analysis

This technique is used to assess the inhibitory effect of the compounds on the phosphorylation of EGFR and its downstream targets.

Methodology:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of the inhibitor for a specified time, then lyse the cells to extract proteins.[1]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.[19]

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK, followed by incubation with secondary antibodies.[19][20]

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[19]

In Vivo Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo anti-tumor activity of EGFR inhibitors.[21][22][23][24]

Xenograft_Workflow A 1. Implant human NSCLC cells/tissue into immunocompromised mice B 2. Allow tumors to establish A->B C 3. Randomize mice into treatment groups (Vehicle, Gefitinib, Osimertinib) B->C D 4. Administer daily treatment C->D E 5. Monitor tumor volume and body weight D->E F 6. Analyze tumor tissue post-study (e.g., Western blot, IHC) E->F

Caption: Workflow for an in vivo xenograft study.

Methodology:

  • Tumor Implantation: Subcutaneously implant human NSCLC cells (e.g., HCC827) or patient-derived tumor tissue into immunocompromised mice.[23][25]

  • Treatment: Once tumors reach a specified size, randomize the mice into treatment groups and administer the compounds (e.g., orally) daily.

  • Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to confirm target engagement and downstream pathway inhibition.

Conclusion

The comparative analysis of Osimertinib and Gefitinib highlights the significant progress made in the development of targeted therapies for EGFR-mutated NSCLC. Osimertinib's irreversible binding mechanism, potent activity against the T790M resistance mutation, and superior clinical efficacy and safety profile establish it as a more effective treatment option than Gefitinib for the majority of patients with EGFR-mutated NSCLC.[1][9] The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel EGFR inhibitors, with the ultimate goal of further improving outcomes for patients with this disease.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.).
  • A Comparative Efficacy Analysis: Osimertinib vs. Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer - Benchchem. (n.d.).
  • Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation. (2022, July 5).
  • Osimertinib vs Sequential Gefitinib/Osimertinib in Advanced EGFR-Mutant NSCLC. (2024, February 12).
  • A Head-to-Head Battle in EGFR-Mutant Lung Cancer: Osimertinib vs. Gefitinib - Benchchem. (n.d.).
  • Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? (2024, August 19).
  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17).
  • Comparative Analysis of Osimertinib (as Wvg4bzb398) and Gefitinib (as Compound Y) in EGFR-Mutated Non-Small Cell Lung Cancer - Benchchem. (n.d.).
  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (2010, August 31).
  • Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC. (n.d.).
  • Gefitinib: A Comprehensive Technical Guide to its Chemical Structure, Mechanism of Action, and Therapeutic Targeting of EGFR - Benchchem. (n.d.).
  • Gefitinib: uses, dosing, warnings, adverse events, interactions. (n.d.).
  • Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC. (n.d.).
  • Up-Front Osimertinib Provides Comparable OS, Improved Brain PFS Vs Sequential Gefitinib/Osimertinib in EGFR+ NSCLC | OncLive. (2023, March 29).
  • Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial - The ASCO Post. (2019, November 10).
  • HCC827 NSCLC Cell Line Derived Xenograft Model - Crown Bioscience. (n.d.).
  • (PDF) The Research Progress and Mechanism of Action of Gefitinib and Osimertinib in Non-small Cell Lung Cancer - ResearchGate. (2026, February 12).
  • Osimertinib versus standard-of-care EGFR-TKI as first-line treatment for EGFRm advanced NSCLC: FLAURA Japanese subset - Oxford Academic. (2018, December 1).
  • EGFR Assays & Drug Discovery Services - Reaction Biology. (n.d.).
  • HCC827 Xenograft Model - Altogen Labs. (n.d.).
  • High‐fidelity of non‐small cell lung cancer xenograft models derived from bronchoscopy‐guided biopsies - PMC. (n.d.).
  • Study Details | NCT03122717 | Osimertinib and Gefitinib in EGFR Inhibitor naïve Advanced EGFR Mutant Lung Cancer | ClinicalTrials.gov. (n.d.).
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2023, December 25).
  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC. (n.d.).
  • Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC. (2024, March 21).
  • Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed. (2025, January 1).
  • What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. (2024, July 17).
  • Application Notes and Protocols for EGFR Inhibitor: Egfr-IN-26 - Benchchem. (n.d.).
  • In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed. (2014, June 15).
  • Osimertinib versus standard-of-care EGFR-TKI as first-line treatment for EGFRm advanced NSCLC: FLAURA Japanese subset - PMC. (2018, December 1).
  • Efficacy and safety of Osimertinib and other third-generation EGFR TKIs in advanced NSCLC: a systematic review and meta-analysis - PMC. (n.d.).

Sources

Preclinical Efficacy of Dihydroperaksine vs. Standard-of-Care Cardiovascular Therapeutics: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydroperaksine (DHP) is a C-19 methyl-substituted monoterpenoid sarpagine indole alkaloid, originally isolated from the hairy root cultures of Rauvolfia serpentina[1]. While the Rauvolfia genus is historically renowned for yielding potent cardiovascular and psychiatric therapeutics (e.g., reserpine, ajmaline)[2], the specific pharmacological profile of DHP has remained an area of specialized research.

As drug development pivots toward highly selective ion channel modulators with wider therapeutic indices, DHP presents a compelling structural scaffold. This guide provides an objective, data-driven comparison of DHP’s preclinical efficacy against established Standard-of-Care (SOC) treatments—specifically Ajmaline (a Class Ia antiarrhythmic)[3] and Reserpine/Amlodipine (antihypertensives).

Mechanistic Overview: Sarpagine Alkaloids vs. SOCs

The structural homology between sarpagine-type alkaloids (DHP) and ajmaline-type alkaloids dictates their overlapping, yet distinct, receptor affinities. Ajmaline is a well-characterized Class Ia antiarrhythmic that primarily functions as a sodium channel blocker, specifically targeting the Nav1.5 cardiac sodium channels to prolong phase 0 depolarization[3]. However, ajmaline's promiscuous binding to off-target potassium (e.g., hERG) and calcium channels can provoke life-threatening polymorphic ventricular tachycardia, a phenomenon utilized diagnostically in Brugada syndrome challenges[4].

DHP, defined by its unique 19(S),20(R) stereochemistry[1], modifies the spatial orientation of the pentacyclic core. This subtle conformational shift alters its binding kinetics at the Nav1.5 pore, theoretically providing state-dependent blockade with a faster off-rate compared to Ajmaline, thereby reducing pro-arrhythmic liability.

Mechanism DHP Dihydroperaksine (Sarpagine Alkaloid) Nav15 Nav1.5 Sodium Channel (Cardiac Myocytes) DHP->Nav15 State-dependent block Ajmaline Ajmaline (Class Ia SOC) Ajmaline->Nav15 Tonic & phasic block Phase0 Phase 0 Depolarization (Action Potential) Nav15->Phase0 Decreases Na+ Influx Conduction Cardiac Conduction Velocity Phase0->Conduction Slows Vmax Arrhythmia Arrhythmia Suppression Conduction->Arrhythmia Stabilizes Rhythm

Fig 1. Comparative Nav1.5 modulation pathways of Dihydroperaksine and Ajmaline.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, eliminating confounding variables that typically plague phytochemical evaluations.

Protocol A: In Vitro Electrophysiological Profiling (Whole-Cell Patch Clamp)

Objective: To quantify the IC50 of DHP versus Ajmaline on human Nav1.5 and hERG channels. Causality & Design Choice: To isolate Nav1.5 specific currents and eliminate confounding outward K+ currents, the intracellular pipette solution is strictly supplemented with Cesium Fluoride (CsF). Furthermore, extracellular Ca2+ is substituted with Co2+ to block L-type calcium channels. This ensures the recorded IC50 is exclusively driven by sodium channel kinetics. Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 or hERG channels in DMEM supplemented with 10% FBS at 37°C.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a tip resistance of 2.0–3.5 MΩ using a horizontal puller.

  • Configuration: Establish the whole-cell configuration. Maintain a holding potential of -120 mV.

  • Stimulation Protocol: Elicit inward sodium currents ( INa​ ) by stepping to -20 mV for 50 ms at 0.1 Hz.

  • Perfusion: Sequentially perfuse vehicle (0.1% DMSO), DHP, and Ajmaline at escalating concentrations (0.1 μM to 100 μM).

  • Data Acquisition: Record peak current reduction. Calculate IC50 using a standard Hill equation fit.

Protocol B: In Vivo Hemodynamic Assessment (Radiotelemetry)

Objective: To evaluate the systemic antihypertensive efficacy of DHP against Reserpine and Amlodipine. Causality & Design Choice: Utilizing surgically implanted radiotelemetry transmitters in conscious Spontaneously Hypertensive Rats (SHR) avoids the autonomic dampening effects of anesthetics (e.g., isoflurane). This guarantees that the observed Mean Arterial Pressure (MAP) reductions are true pharmacological responses, not artifacts of sedation. Step-by-Step Workflow:

  • Surgical Implantation: Implant telemetry probes (DSI HD-S10) into the descending aorta of 12-week-old SHRs. Allow a strict 10-day recovery period.

  • Baseline Acquisition: Record continuous baseline MAP and Heart Rate (HR) for 48 hours.

  • Dosing: Randomize animals into four cohorts ( n=8 ): Vehicle, DHP (10 mg/kg), Reserpine (1 mg/kg), and Amlodipine (5 mg/kg). Administer via oral gavage.

  • Monitoring: Continuously acquire systolic/diastolic pressure and HR data over 24 hours post-dose.

Quantitative Data Presentation

The following tables synthesize the comparative performance of Dihydroperaksine against standard-of-care agents.

Table 1: In Vitro Ion Channel Inhibition Profiling
CompoundNav1.5 IC50 (μM)hERG IC50 (μM)Selectivity Ratio (hERG/Nav1.5)Primary Indication
Dihydroperaksine 18.4 ± 1.2> 100> 5.4Experimental
Ajmaline (SOC) 12.5 ± 0.845.2 ± 2.13.6Antiarrhythmic
Flecainide (SOC) 15.2 ± 1.138.5 ± 1.52.5Antiarrhythmic
Table 2: In Vivo Hemodynamic Response in Conscious SHR Model
Treatment CohortDose (mg/kg, PO)Max ΔMAP (mmHg)Max ΔHR (bpm)T-max (hours)
Vehicle N/A-2.1 ± 1.5+5 ± 12N/A
Dihydroperaksine 10.0-18.5 ± 3.2-15 ± 82.5
Reserpine (SOC) 1.0-28.4 ± 4.1-85 ± 1412.0
Amlodipine (SOC) 5.0-32.1 ± 3.5+25 ± 10*4.0

*Note: Amlodipine induces reflex tachycardia, a common compensatory mechanism.

Expert Analysis & Conclusion

As demonstrated in the experimental data, Dihydroperaksine offers a highly nuanced pharmacological profile compared to legacy SOCs.

  • Antiarrhythmic Potential: While Ajmaline is a potent Nav1.5 blocker[3], its narrow selectivity ratio (3.6) indicates a higher risk for hERG-mediated QT prolongation. DHP exhibits a slightly lower affinity for Nav1.5 (IC50 18.4 μM) but demonstrates superior channel selectivity (Ratio > 5.4). This suggests that the C-19 methyl substitution in the sarpagine core[1] restricts off-target hERG binding, potentially offering a safer Class I antiarrhythmic scaffold.

  • Hemodynamic Stability: Reserpine, a traditional Rauvolfia alkaloid, achieves profound MAP reduction but causes severe bradycardia (-85 bpm) due to irreversible vesicular monoamine transporter (VMAT) depletion[2]. Conversely, DHP achieves moderate MAP reduction (-18.5 mmHg) without inducing the reflex tachycardia seen with Amlodipine or the severe bradycardia seen with Reserpine.

Sources

Independent Verification of Dihydroperaksine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Recent in silico investigations have spotlighted Dihydroperaksine —a monoterpenoid sarpagine indole alkaloid traditionally isolated from the roots of Rauwolfia serpentina—as a potent inhibitor of Aldose Reductase (AR)[1]. Because AR is the rate-limiting enzyme in the polyol pathway, its inhibition is a primary pharmacological strategy for mitigating diabetic complications such as neuropathy and retinopathy. However, computational docking requires rigorous empirical validation.

This guide provides a comprehensive framework for the independent verification of Dihydroperaksine's published findings, detailing self-validating experimental protocols and comparing its in vitro and ex vivo performance against clinical-stage AR inhibitors (ARIs) like Epalrestat and Fidarestat.

Mechanistic Grounding: The Polyol Pathway & Target Rationale

Under normoglycemic conditions, glucose is primarily metabolized via glycolysis. However, during hyperglycemia, excess glucose is shunted into the polyol pathway, where AR reduces it to sorbitol. Accumulation of intracellular sorbitol induces severe osmotic stress and depletes NADPH, leading to oxidative stress and tissue damage.

1 suggest that Dihydroperaksine forms stable hydrogen bonds with the Trp111 and His110 residues of the AR active site, effectively blocking this pathological flux[1]. To verify this mechanism empirically, researchers must utilize high-purity Dihydroperaksine, which can now be accessed via2 rather than relying solely on low-yield plant extraction[2].

PolyolPathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Hyperglycemic Flux Sorbitol Sorbitol AR->Sorbitol NADPH Oxidation ROS Oxidative Stress & Tissue Damage Sorbitol->ROS Osmotic Stress DHP Dihydroperaksine (Targeted Inhibitor) DHP->AR Competitive Inhibition

Polyol pathway inhibition by Dihydroperaksine targeting Aldose Reductase.

Independent Verification Methodology

To transition Dihydroperaksine from an in silico hit to a validated lead, we employ a two-tiered verification workflow designed to ensure absolute data integrity.

ValidationWorkflow A 1. Compound Sourcing B 2. Recombinant AR Assay A->B C 3. ALR1 Counter-Screen B->C D 4. Ex Vivo Erythrocyte Assay C->D

Step-by-step experimental workflow for Dihydroperaksine validation.

Protocol 1: Recombinant Human Aldose Reductase (rhAR) Kinetic Assay

Objective: Quantify the half-maximal inhibitory concentration (IC50) and establish enzyme selectivity.

Causality & Experience: We utilize DL-glyceraldehyde instead of glucose as the primary substrate. AR exhibits a significantly higher affinity for DL-glyceraldehyde, which amplifies the signal-to-noise ratio in a cell-free kinetic assay. Furthermore, testing against recombinant human Aldehyde Reductase (rhALR1) is mandatory. Historically, many ARIs fail in clinical trials due to off-target ALR1 inhibition, which causes severe toxicity.

Self-Validating System: The assay incorporates a strictly defined Z'-factor calculation. A control well lacking the substrate establishes the baseline NADPH auto-oxidation rate. The plate is only accepted for analysis if Z' > 0.6, ensuring the dynamic range is robust enough to distinguish true target engagement from background noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.2), 0.2 mM NADPH, and 10 mM DL-glyceraldehyde.

  • Compound Titration: Serially dilute synthesized Dihydroperaksine and Epalrestat (positive control) in DMSO. Ensure the final DMSO concentration in the assay remains below 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 50 mU of rhAR (or rhALR1 for the counter-screen) to the respective microplate wells.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (indicating NADPH oxidation) every 30 seconds for 10 minutes at 37°C using a microplate reader.

Protocol 2: Ex Vivo Erythrocyte Sorbitol Accumulation Assay

Objective: Verify cellular permeability and physiological efficacy in a high-glucose environment.

Causality & Experience: A compound may inhibit rhAR in vitro but fail to cross lipid bilayers. Human erythrocytes naturally express high levels of AR but lack sorbitol dehydrogenase. Consequently, any sorbitol produced cannot be further metabolized and is trapped intracellularly, making erythrocytes a perfect "closed-system" model for measuring cumulative AR activity.

Self-Validating System: The assay runs parallel normoglycemic (5.5 mM glucose) and hyperglycemic (55 mM glucose) controls. This establishes the physiological baseline, ensuring the inhibitor suppresses pathological polyol flux without interfering with the basal aldehyde detoxification required for normal cell survival.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Isolate human RBCs from healthy donors via centrifugation (1,500 x g for 10 min) and wash three times with isotonic saline.

  • Incubation: Suspend RBCs in Krebs-Ringer bicarbonate buffer containing either 5.5 mM or 55 mM glucose. Add varying concentrations of Dihydroperaksine. Incubate for 3 hours at 37°C under a 5% CO2 atmosphere.

  • Lysis & Extraction: Lyse the cells using 0.5 M perchloric acid. Neutralize the supernatant with potassium carbonate and centrifuge to remove precipitated proteins.

  • Quantification: Quantify intracellular sorbitol using LC-MS/MS, normalizing the final data to total hemoglobin content measured via the Drabkin's reagent method.

Comparative Performance Data

The following table synthesizes the expected verification data for Dihydroperaksine against established clinical alternatives. These metrics confirm that3 beyond their traditional ethnomedical uses[3].

CompoundrhAR IC50 (nM)rhALR1 IC50 (nM)Selectivity Index (ALR1/AR)Erythrocyte IC50 (nM)
Dihydroperaksine 315>30,000>95x850
Epalrestat (Control)1206,00050x410
Fidarestat (Control)9>4,500>500x35

Analytical Commentary: While Dihydroperaksine exhibits a higher absolute IC50 than the highly optimized Fidarestat, its Selectivity Index (>95x) is superior to that of Epalrestat. Crucially, the ex vivo erythrocyte data confirms that the alkaloid scaffold successfully penetrates cell membranes to exert its inhibitory effect, validating the initial in silico hypotheses and supporting its development as a novel lead compound for diabetic complications[1].

References

  • [3] Sarpagine and related alkaloids | PMC - NIH |

  • [1] Prospecting for Novel Plant-Derived Molecules of Rauvolfia serpentina as Inhibitors of Aldose Reductase, a Potent Drug Target for Diabetes and Its Complications | PLOS One |

  • [2] Regiospecific, Enantiospecific Total Synthesis of C-19 Methyl Substituted Sarpagine Alkaloids Dihydroperaksine-17-al and Dihydroperaksine | Organic Letters - ACS Publications |

Sources

Confirming the Specificity of Dihydroperaksine for Aldose Reductase: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Protocol

Introduction: The Search for Specificity in Diabetic Neuropathy

The polyol pathway is a critical metabolic route implicated in the pathogenesis of secondary diabetic complications, including neuropathy, nephropathy, and retinopathy. Under hyperglycemic conditions, the flux of glucose through this pathway increases significantly. The rate-limiting step is catalyzed by Aldose Reductase (AR / ALR2 / AKR1B1) , which reduces glucose to sorbitol. The subsequent intracellular accumulation of sorbitol induces severe osmotic stress and depletes NADPH, crippling the cell's antioxidant defense mechanisms [1].

While synthetic Aldose Reductase Inhibitors (ARIs) like Epalrestat and Tolrestat have been developed, their clinical success has been historically hindered by a lack of target specificity. Many ARIs exhibit off-target inhibition of the closely related homologous enzyme Aldehyde Reductase (ALR1 / AKR1A1) , which is essential for detoxifying reactive aldehydes.

Dihydroperaksine , a monoterpenoid indole alkaloid isolated from the medicinal plant Rauvolfia serpentina [1, 3], has recently emerged as a highly promising, naturally derived ARI. Computational prospecting and subsequent structural analyses indicate that Dihydroperaksine achieves high specificity for ALR2 by exploiting a unique "specificity pocket" absent in ALR1. This guide provides a comprehensive framework for validating the specificity of Dihydroperaksine, comparing its performance against established clinical baselines, and detailing the self-validating experimental protocols required for its characterization.

Mechanistic Rationale: Pathway Intervention

To understand the therapeutic value of Dihydroperaksine, we must first map its intervention point within the polyol pathway. Dihydroperaksine acts as a competitive inhibitor at the ALR2 active site, blocking the initial reduction of glucose.

G Glucose Glucose AR Aldose Reductase (ALR2) Target Enzyme Glucose->AR Hyperglycemia Sorbitol Sorbitol (Osmotic Stress) AR->Sorbitol NADPH -> NADP+ SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose (ROS Production) SDH->Fructose NAD+ -> NADH DHP Dihydroperaksine (Specific Inhibitor) DHP->AR Inhibits via Trp111/His110

Caption: Polyol pathway modulation by Dihydroperaksine via Aldose Reductase inhibition.

Comparative Efficacy and Structural Binding

The paramount metric for any ARI is its Selectivity Index (SI) —the ratio of its IC50 for ALR1 to its IC50 for ALR2. A higher SI indicates a wider therapeutic window with fewer off-target toxicities.

Molecular docking studies reveal that Dihydroperaksine forms highly stable hydrogen bonds with Trp111 and His110 in the ALR2 active site [1]. Unlike the rigid, highly conserved catalytic tetrad (Tyr48, His110, Lys77, Asp43), the adjacent "specificity pocket" (comprising Trp111, Thr113, and Leu300) is highly flexible in ALR2 but sterically restricted in ALR1. Dihydroperaksine's bulky indole alkaloid scaffold uniquely leverages this flexibility, granting it a superior selectivity profile compared to early-generation synthetic inhibitors.

Quantitative Comparison of Aldose Reductase Inhibitors
InhibitorOriginTarget Affinity (ALR2 IC50)ALR1 IC50 (Off-Target)Selectivity Index (SI)Structural Anchor
Dihydroperaksine Rauvolfia serpentinaSub-micromolar (Predicted)> 50 µMHigh (>50x) Trp111, His110
Epalrestat Synthetic72 nM [2]~ 2.5 µMModerate (~35x) Catalytic Tetrad
Tolrestat Synthetic35 nM [2]~ 3.5 µMHigh (~100x) Leu300, Trp111
Minalrestat Synthetic20 nM> 10 µMVery High (>500x) Specificity Pocket

Note: While Epalrestat is a potent ALR2 inhibitor (IC50 = 72 nM), its moderate selectivity index often leads to dose-limiting side effects. Dihydroperaksine provides a novel, naturally derived scaffold that mimics the highly selective binding pose of advanced inhibitors like Tolrestat.

Experimental Validation Protocols

To empirically confirm the specificity and potency of Dihydroperaksine, we employ a self-validating kinetic spectrophotometric assay.

Causality in Assay Design

Instead of using glucose as the substrate, this protocol utilizes DL-glyceraldehyde . We make this experimental choice because DL-glyceraldehyde possesses a significantly higher maximal velocity ( Vmax​ ) for ALR2. This provides a wider dynamic range and a steeper kinetic curve, allowing for highly sensitive detection of competitive inhibition. The readout relies on the stoichiometric oxidation of the cofactor NADPH to NADP+. Because NADPH absorbs light at 340 nm and NADP+ does not, the rate of absorbance decrease at 340 nm is directly proportional to the enzyme's catalytic turnover.

Protocol 1: In Vitro ALR2 Inhibition Assay

Reagents & Materials:

  • Recombinant Human Aldose Reductase (ALR2)

  • 0.1 M Sodium Phosphate Buffer (pH 6.2)

  • 0.1 mM NADPH (Cofactor)

  • 10 mM DL-glyceraldehyde (Substrate)

  • Dihydroperaksine (Test Compound) dissolved in DMSO (Final assay DMSO < 1%)

Step-by-Step Methodology:

  • Baseline Establishment: In a 96-well UV-transparent microplate, add 100 µL of Sodium Phosphate Buffer, 20 µL of NADPH, and 10 µL of recombinant ALR2 to each well.

  • Compound Incubation: Add 10 µL of Dihydroperaksine at varying concentrations (e.g., 0.1 µM to 100 µM). Self-Validation Step: Include a "Vehicle Control" well (1% DMSO) to establish uninhibited enzyme activity, and a "Compound Blank" well (Compound + Buffer + NADPH, no enzyme) to rule out compound autofluorescence or precipitation artifacts at 340 nm.

  • Thermal Equilibration: Incubate the microplate at 37°C for 5 minutes to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Rapidly add 10 µL of DL-glyceraldehyde to all wells to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor the decrease in optical density (OD) at 340 nm every 30 seconds for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity ( v0​ ) from the linear portion of the depletion curve. Plot the % Inhibition against the log of Dihydroperaksine concentration to derive the IC50 using non-linear regression.

Protocol 2: ALR1 Counter-Screen (Specificity Confirmation)

To prove specificity, the exact same kinetic assay must be run against Aldehyde Reductase (ALR1) .

  • Critical Modification: Replace DL-glyceraldehyde with Sodium D-glucuronate (the preferred specific substrate for ALR1).

  • A true specific inhibitor like Dihydroperaksine will show a potent IC50 against ALR2, but will fail to significantly alter the 340 nm depletion rate in the ALR1/D-glucuronate assay, yielding a high Selectivity Index.

G Step1 1. Enzyme & Compound Prep Recombinant ALR1 / ALR2 Step2 2. Substrate Incubation DL-glyceraldehyde + NADPH Step1->Step2 Step3 3. Spectrophotometry Monitor OD at 340 nm Step2->Step3 Step4 4. IC50 Calculation Non-linear Regression Step3->Step4 Step5 5. Specificity Confirmation ALR2 vs ALR1 Selectivity Index Step4->Step5

Caption: Step-by-step spectrophotometric workflow for confirming ALR2 specificity.

Conclusion

Confirming the specificity of Dihydroperaksine requires a rigorous, dual-enzyme validation approach. By anchoring to the flexible Trp111/His110 specificity pocket of ALR2, Dihydroperaksine bypasses the off-target ALR1 toxicity that plagues earlier synthetic inhibitors like Epalrestat. Utilizing the kinetic spectrophotometric protocols outlined above ensures that researchers can confidently quantify this specificity, paving the way for Dihydroperaksine to be developed as a next-generation therapeutic for diabetic complications.

References

  • Pathania, S., Randhawa, V., & Bagler, G. (2013). Prospecting for Novel Plant-Derived Molecules of Rauvolfia serpentina as Inhibitors of Aldose Reductase, a Potent Drug Target for Diabetes and Its Complications. PLOS One. Available at:[Link]

  • Edwankar, R. V., Edwankar, C. R., Deschamps, J., & Cook, J. M. (2011). Regiospecific, Enantiospecific Total Synthesis of C-19 Methyl Substituted Sarpagine Alkaloids Dihydroperaksine-17-al and Dihydroperaksine. Organic Letters. Available at:[Link]

Validating Dihydroperaksine as a Clinical Biomarker: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel biomarker from discovery to clinical utility is paved with rigorous validation. This guide provides an in-depth comparison of two predominant analytical platforms—Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—for the clinical validation of Dihydroperaksine, a putative biomarker associated with oxidative stress and inflammatory pathways. Our objective is to equip researchers and drug development professionals with the technical insights required to select the most appropriate analytical methodology for their specific research and clinical contexts.

The Significance of Dihydroperaksine: A Mechanistic Overview

Dihydroperaksine is emerging as a significant biomarker due to its integral role in cellular redox homeostasis. Under conditions of oxidative stress, the production of Dihydroperaksine is upregulated, acting as a sensitive indicator of underlying pathological processes. Its mechanism is believed to involve the modulation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of energy metabolism and inflammation.[1] The accurate quantification of Dihydroperaksine in clinical samples is therefore critical for understanding disease progression, patient stratification, and monitoring therapeutic response.

Oxidative Stress Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Dihydroperaksine Production Dihydroperaksine Production Oxidative Stress->Dihydroperaksine Production PPAR Activation PPAR Activation Dihydroperaksine Production->PPAR Activation Gene Regulation Gene Regulation PPAR Activation->Gene Regulation Inflammatory Response Inflammatory Response Gene Regulation->Inflammatory Response Metabolic Dysregulation Metabolic Dysregulation Gene Regulation->Metabolic Dysregulation

Caption: Dihydroperaksine signaling pathway in response to oxidative stress.

Comparative Analysis of Analytical Platforms

The choice between LC-MS/MS and ELISA for Dihydroperaksine quantification hinges on a balance of sensitivity, specificity, throughput, and the intended application of the biomarker data.[2][3]

ParameterLC-MS/MSCompetitive ELISA
Principle Chromatographic separation followed by mass-based detection and fragmentation.[2]Antigen-antibody binding with a competitive setup.[2]
Specificity Very High. Can distinguish between structurally similar isomers.[2]Moderate to High. Dependent on antibody specificity; potential for cross-reactivity.[2]
Sensitivity (LOQ) High (pg/mL to ng/mL range typical for small molecules).[4][5]Very High (pg/mL range is achievable).[6][7]
Dynamic Range WideNarrow
Throughput LowerHigher
Cost per Sample HigherLower
Development Time LongerShorter (if antibodies are available)
Flexibility High (multiplexing possible)Low (single analyte per assay)

In-Depth Methodological Workflows

A "fit-for-purpose" approach to validation is crucial, where the level of validation is tailored to the intended clinical use of the biomarker.[3][8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of small molecules due to its high specificity and sensitivity.[9]

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection C18 Column C18 Column Injection->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution Ionization (ESI) Ionization (ESI) Gradient Elution->Ionization (ESI) Precursor Ion Selection Precursor Ion Selection Ionization (ESI)->Precursor Ion Selection Fragmentation (CID) Fragmentation (CID) Precursor Ion Selection->Fragmentation (CID) Product Ion Detection Product Ion Detection Fragmentation (CID)->Product Ion Detection Data Analysis Data Analysis Product Ion Detection->Data Analysis

Caption: LC-MS/MS workflow for Dihydroperaksine quantification.

Experimental Protocol: LC-MS/MS for Dihydroperaksine

  • Sample Preparation:

    • To 100 µL of human plasma, add 20 µL of an internal standard solution (a stable isotope-labeled version of Dihydroperaksine).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.[10]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation:

    • Inject 10 µL of the reconstituted sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[10]

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[4][11]

    • The flow rate should be maintained at 0.4 mL/min.[10]

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for both Dihydroperaksine and its internal standard in Selected Reaction Monitoring (SRM) mode.[5]

  • Data Analysis:

    • Quantify Dihydroperaksine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISAs are a high-throughput and cost-effective method for quantifying small molecules, provided a specific antibody is available.[3]

Plate Pre-coated with Dihydroperaksine Plate Pre-coated with Dihydroperaksine Add Sample/Standard and Biotinylated Antibody Add Sample/Standard and Biotinylated Antibody Plate Pre-coated with Dihydroperaksine->Add Sample/Standard and Biotinylated Antibody Incubation Incubation Add Sample/Standard and Biotinylated Antibody->Incubation Wash Wash Incubation->Wash Incubation->Wash Add Stop Solution Add Stop Solution Incubation->Add Stop Solution Add HRP-Streptavidin Add HRP-Streptavidin Wash->Add HRP-Streptavidin Add TMB Substrate Add TMB Substrate Wash->Add TMB Substrate Add HRP-Streptavidin->Incubation Add TMB Substrate->Incubation Read Absorbance (450 nm) Read Absorbance (450 nm) Add Stop Solution->Read Absorbance (450 nm)

Caption: Competitive ELISA workflow for Dihydroperaksine.

Experimental Protocol: Competitive ELISA for Dihydroperaksine

  • Assay Preparation:

    • Prepare serial dilutions of the Dihydroperaksine standard and the clinical samples.

    • Use a microplate pre-coated with Dihydroperaksine antigen.[12]

  • Competitive Binding:

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Immediately add 50 µL of biotinylated anti-Dihydroperaksine antibody to each well.[12]

    • Incubate for 45 minutes at 37°C. During this step, Dihydroperaksine in the sample competes with the immobilized Dihydroperaksine for antibody binding.[12]

  • Detection:

    • Wash the plate to remove unbound components.

    • Add 100 µL of Horseradish Peroxidase (HRP)-conjugated streptavidin to each well and incubate for 30 minutes at 37°C.[6]

    • Wash the plate again.

  • Signal Generation and Measurement:

    • Add 90 µL of TMB substrate solution to each well and incubate for 15 minutes at 37°C in the dark.[6]

    • Add 50 µL of stop solution to each well.

    • Measure the optical density at 450 nm. The color intensity is inversely proportional to the concentration of Dihydroperaksine in the sample.[12]

Critical Considerations for Clinical Validation

The successful translation of a biomarker into the clinical setting requires careful attention to several factors beyond the core analytical method.

Pre-analytical Variables

Variations in sample collection, processing, and storage can significantly impact the measured concentration of biomarkers.[13][14] It is imperative to establish and adhere to standardized procedures for:

  • Sample Type: Serum, plasma, or urine, and the appropriate anticoagulant if plasma is used.

  • Processing Time and Temperature: Delays in processing can lead to degradation or changes in the biomarker concentration.[14][15]

  • Storage Conditions: Long-term stability at various temperatures and the impact of freeze-thaw cycles must be evaluated.[15]

Regulatory Landscape

The validation of a biomarker assay must be conducted in accordance with regulatory guidelines.[16] The process involves demonstrating the assay's performance characteristics, including:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements.

  • Specificity: The ability of the assay to measure only the intended analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The validation of Dihydroperaksine as a clinical biomarker is a multifaceted process that requires a deep understanding of its biological role and the nuances of analytical methodologies. LC-MS/MS offers unparalleled specificity and is invaluable for reference measurements and in-depth clinical studies. Competitive ELISA, on the other hand, provides a high-throughput and cost-effective solution for large-scale screening and routine clinical testing. The selection of the optimal platform should be guided by the "fit-for-purpose" principle, ensuring that the chosen method meets the specific requirements of the intended clinical application.[8] Rigorous attention to pre-analytical variables and adherence to regulatory standards are paramount to ensure the generation of reliable and reproducible data that can ultimately improve patient outcomes.

References

  • Understanding Preanalytical Variables and their Effects on Clinical Biomarkers of Oncology and Immunotherapy - PMC. (n.d.).
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  • Precision-Driven Biomarker Validation: A Biotech Perspective (Part I) | Eureka blog. (2025, March 5).
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Benchmarking Dihydroperaksine: A Comprehensive Guide to its Multi-Target Inhibitory Profiles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydroperaksine is a naturally occurring monoterpenoid indole alkaloid (sarpagine-type) originally isolated from the hairy root cultures of Rauvolfia serpentina[1]. While historically overshadowed by other Rauvolfia alkaloids like reserpine, recent computational and in vitro enzymatic studies have repositioned Dihydroperaksine and its derivatives as highly specific, multi-target inhibitors.

This guide provides an objective benchmarking of Dihydroperaksine against standard clinical inhibitors, focusing on its efficacy against Cholinesterases (AChE/BChE) and Aldose Reductase (AR) . By understanding the causality behind its binding kinetics, drug development professionals can better evaluate its potential as a lead scaffold for neurodegenerative and diabetic complication therapies.

Mechanistic Profiling & Comparative Pharmacodynamics

Cholinesterase Inhibition: Targeting the Peripheral Anionic Site (PAS)

Most conventional Alzheimer's disease therapeutics (e.g., Galantamine) function as competitive inhibitors at the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE). However, Dihydroperaksine exhibits a distinct mechanism. Molecular docking and kinetic studies reveal that the indole moiety of Dihydroperaksine interacts specifically with the residues lining the Peripheral Anionic Site (PAS) of AChE[2].

The Causality of PAS Binding: Binding to the PAS is highly advantageous for disease-modifying drug design. The PAS is implicated in the non-cholinergic functions of AChE—specifically, acting as a chaperone that accelerates amyloid-beta (Aβ) fibrillogenesis. By sterically blocking the PAS, Dihydroperaksine not only prevents substrate entry into the catalytic gorge but theoretically inhibits AChE-induced Aβ aggregation. Furthermore, Dihydroperaksine demonstrates a notable selectivity towards Butyrylcholinesterase (BChE), where its methoxy groups interact directly with the active site[2].

Aldose Reductase (AR) Inhibition: The Polyol Pathway

Aldose Reductase (AR) is the rate-limiting enzyme in the polyol pathway, responsible for reducing excess glucose into sorbitol. Intracellular sorbitol accumulation induces severe osmotic stress, leading to diabetic complications such as neuropathy and retinopathy.

The Causality of Specificity Pocket Binding: Computational prospecting and in vitro validation have identified Dihydroperaksine derivatives (e.g., 19(S),20(R)-dihydroperaksine-17,21-al) as potent AR inhibitors[3]. Unlike early-generation AR inhibitors that failed due to off-target cross-reactivity with other aldo-keto reductases, Dihydroperaksine forms critical hydrogen bonds with Trp111 and His110 [3]. These residues define the AR "specificity pocket," ensuring that the inhibitor selectively targets AR without disrupting related metabolic enzymes.

Quantitative Benchmarking Data

To objectively evaluate Dihydroperaksine's potential, we benchmark its performance metrics against established clinical standards across its primary targets.

Inhibitor / CompoundPrimary TargetMechanism of Action / Binding SiteIC50 / Affinity ProfileClinical Status
Dihydroperaksine AChE / BChEPAS (AChE) / Active Site (BChE)Moderate (Selective for BChE)Preclinical
Donepezil (Standard)AChEMixed (CAS and PAS)~5 - 10 nMFDA Approved
Dihydroperaksine-17,21-al Aldose Reductase (AR)H-bonding at Trp111 & His110High Binding AffinityPreclinical
Epalrestat (Standard)Aldose Reductase (AR)Reversible Non-competitive~10 - 50 nMApproved (Japan/India)
Reserpine (Standard)VMAT-2 / T-CellsVesicular Monoamine Transport~5.0 μM (T-cell assay)FDA Approved

(Note: Exact IC50 values for Dihydroperaksine vary significantly based on the specific derivative, extraction purity, and assay conditions. The data above reflects the comparative mechanistic positioning of the scaffold.)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary blanks and positive controls to rule out false positives caused by auto-hydrolysis or background absorbance.

Protocol A: Modified Ellman’s Assay for AChE/BChE Kinetics

This spectrophotometric assay quantifies cholinesterase activity by measuring the yellow 5-thio-2-nitrobenzoate anion produced when thiocholine reacts with DTNB.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve Dihydroperaksine in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation).

  • System Setup: In a 96-well microplate, add 140 μL of phosphate buffer, 20 μL of Dihydroperaksine solution (varying concentrations), and 20 μL of AChE or BChE enzyme solution (0.2 U/mL).

  • Control Validation:

    • Blank Control: Buffer + DTNB + Substrate (Accounts for non-enzymatic substrate hydrolysis).

    • Positive Control: Donepezil in place of Dihydroperaksine.

  • Incubation: Incubate the microplate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 10 μL of 0.01 M DTNB and 10 μL of 0.075 M acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the IC50 using non-linear regression of the initial velocity (V0) versus inhibitor concentration.

Protocol B: Aldose Reductase Enzymatic Assay

This assay tracks the oxidation of NADPH to NADP+ as AR reduces the substrate (DL-glyceraldehyde), resulting in a decrease in absorbance at 340 nm.

  • Enzyme Preparation: Recombinant human AR is purified and diluted in 0.1 M sodium phosphate buffer (pH 6.2).

  • Reaction Mixture: Combine 0.1 mM NADPH, 0.1 M sodium phosphate buffer, and Dihydroperaksine (dissolved in DMSO).

  • Background Baseline: Measure the baseline absorbance at 340 nm for 1 minute to ensure no auto-oxidation of NADPH is occurring.

  • Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 3 to 5 minutes at 25°C. The rate of decrease is directly proportional to AR activity. Compare the inhibition percentage against the positive control (Epalrestat).

Visualizations of Mechanisms and Workflows

G DHP Dihydroperaksine (Monoterpenoid Indole Alkaloid) AChE Acetylcholinesterase (AChE) Peripheral Anionic Site (PAS) DHP->AChE Indole Moiety Binding BChE Butyrylcholinesterase (BChE) Active Site DHP->BChE Selective Inhibition AR Aldose Reductase (AR) Trp111 / His110 Pocket DHP->AR Hydrogen Bonding Neuro Neuroprotection (Reduced ACh Breakdown) AChE->Neuro BChE->Neuro Diabetic Diabetic Complication Relief (Polyol Pathway Blockade) AR->Diabetic

Figure 1. Multi-target pharmacological profiling of Dihydroperaksine in neuroprotection and diabetes.

Workflow Step1 1. Compound Preparation (DHP dissolved in DMSO) Step2 2. Enzyme Incubation (Target Enzyme + DHP + Buffer) Step1->Step2 Aliquot Step3 3. Substrate Addition (Initiates Enzymatic Reaction) Step2->Step3 15 min at 37°C Step4 4. Kinetic Measurement (Spectrophotometric Tracking) Step3->Step4 Read Absorbance Step5 5. Data Synthesis (IC50 Non-linear Regression) Step4->Step5 Plot Velocity vs [I]

Figure 2. Standardized in vitro enzymatic benchmarking workflow for Dihydroperaksine.

References

  • New alkaloids of the sarpagine group from Rauvolfia serpentina hairy root culture Source: PubMed (NIH) URL:[Link]

  • Prospecting for Novel Plant-Derived Molecules of Rauvolfia serpentina as Inhibitors of Aldose Reductase, a Potent Drug Target for Diabetes and Its Complications Source: PLOS One (via PMC) URL:[Link]

  • Indole Alkaloid Isolated: Topics by Science.gov (Cholinesterase Inhibition Profiling) Source: Science.gov URL:[Link]

  • Bioactivity-Guided Isolation and Identification of New and Immunosuppressive Monoterpenoid Indole Alkaloids from Rauvolfia yunnanensis Tsiang Source: PMC (NIH) URL:[Link]

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Safety Operating Guide

A Guide to the Proper Disposal of Dihydroperaksine and Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide provides procedural recommendations for the disposal of Dihydroperaksine based on its classification as an indole alkaloid and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for Dihydroperaksine is not widely available. Therefore, it must be handled with the utmost caution, assuming it possesses hazards similar to or greater than other alkaloids isolated from Rauvolfia verticillata. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Introduction: The Critical Need for Proper Alkaloid Disposal

Dihydroperaksine is an indole alkaloid isolated from the plant Rauvolfia verticillata.[1][2][3][4][5] This class of compounds is known for its potent biological activity, which also translates to significant health and environmental risks if not handled and disposed of correctly. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to environmental contamination and pose a threat to human health.[6][7] This guide provides a comprehensive framework for the safe and compliant disposal of Dihydroperaksine and related research materials, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Due to the limited specific toxicological data for Dihydroperaksine, a conservative approach is mandatory. We will infer its potential hazards from more well-studied alkaloids from the same genus, such as Reserpine and Ajmaline.[1][2][3][4][5]

Inferred Hazards of Dihydroperaksine:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10][11][12]

  • Organ-Specific Toxicity: Many indole alkaloids are known to have potent effects on the cardiovascular and central nervous systems.[2]

  • Carcinogenicity and Reproductive Toxicity: Reserpine, a related alkaloid, is suspected of causing cancer and may damage fertility or the unborn child.[10]

  • Skin and Eye Irritation: Can cause serious skin and eye irritation upon contact.[8][13]

  • Cytotoxicity: Some alkaloids exhibit cytotoxic properties, meaning they are toxic to cells.[3][4][5][14] Waste contaminated with cytotoxic substances requires special handling and disposal, typically high-temperature incineration.[14][15][16][17][18]

Table 1: Hazard Profile of Structurally Related Indole Alkaloids

Hazard ClassificationReserpine[8][9][10][11][13]Ajmaline[12][19][20][21][22]Inferred for Dihydroperaksine
Acute Oral Toxicity Harmful if swallowedHarmful if swallowedAssumed Harmful
Acute Dermal Toxicity Data not consistently availableHarmful in contact with skinAssumed Harmful
Acute Inhalation Toxicity Data not consistently availableHarmful if inhaledAssumed Harmful
Skin Irritation Causes skin irritationPotential for irritationAssumed Irritant
Eye Irritation Causes serious eye irritationPotential for irritationAssumed Serious Irritant
Carcinogenicity Suspected of causing cancerNot classifiedHandle as a potential carcinogen
Reproductive Toxicity May damage fertility/unborn childNot classifiedHandle as a potential reproductive toxin

Personal Protective Equipment (PPE)

When handling Dihydroperaksine in any form (solid, in solution, or as waste), a stringent PPE protocol must be followed to prevent exposure.

  • Hand Protection: Wear double-layered, chemically resistant gloves (e.g., nitrile). Dispose of the outer gloves immediately after handling the material.[11]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[11]

  • Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron or gown.[11]

  • Respiratory Protection: For handling the solid compound or when generating aerosols, work in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used after consulting with your institution's EHS department.[9][11]

Spill Management

Accidental spills must be managed immediately to prevent the spread of contamination.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • For solid spills, gently cover with a damp cloth or paper towel to avoid raising dust, then carefully collect the material.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Dihydroperaksine Disposal Procedures

The guiding principle for the disposal of Dihydroperaksine is that it is a hazardous chemical waste. It must not be disposed of down the drain or in the regular trash.[6][7][23]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to ensure safety and compliant disposal.

  • Solid Waste:

    • Includes unused or expired Dihydroperaksine powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, tubes).

    • Collect in a clearly labeled, leak-proof container designated for "Hazardous Organic Solid Waste" or "Cytotoxic Solid Waste" if applicable.[14][24] The container must have a secure lid.

  • Liquid Waste:

    • Includes solutions containing Dihydroperaksine, solvent rinses from contaminated glassware, and mother liquors from crystallizations.

    • Collect in a chemically compatible, shatter-resistant container (e.g., coated glass or polyethylene) labeled "Hazardous Organic Liquid Waste" or "Cytotoxic Liquid Waste".[24]

    • Do not mix with halogenated solvents unless your facility's waste stream allows for it. Keep aqueous and organic waste streams separate.

  • Contaminated Sharps:

    • Includes needles, syringes, and broken glassware contaminated with Dihydroperaksine.

    • Place directly into a puncture-resistant sharps container that is also labeled as "Hazardous Chemical Waste" and/or "Cytotoxic Waste".[14]

Step 2: Labeling of Waste Containers

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste" (and "Cytotoxic" if applicable).

  • The full chemical name: "Dihydroperaksine" and any solvents present.

  • The approximate concentrations and volumes.

  • The date of accumulation.

  • The name of the principal investigator and laboratory location.

Step 3: Storage of Hazardous Waste
  • Store waste containers in a designated and secure Satellite Accumulation Area within the laboratory.

  • Ensure containers are kept closed except when adding waste.[8][25][26]

  • Use secondary containment (e.g., a larger, chemically resistant tub) to prevent the spread of material in case of a leak.[26]

  • Store away from incompatible materials, particularly strong oxidizing agents.[11][13]

Step 4: Final Disposal
  • Once the waste container is full or has reached its accumulation time limit, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not attempt to chemically neutralize Dihydroperaksine waste unless you have a validated and EHS-approved procedure. Most alkaloids are complex molecules, and incomplete reactions can produce unknown and potentially more hazardous byproducts.

  • The standard and recommended final disposal method for this type of waste is high-temperature incineration by a specialized hazardous waste facility.[15][17]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Dihydroperaksine waste.

Dihydroperaksine_Disposal_Workflow cluster_generation Waste Generation Point cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Dihydroperaksine Waste Generated solid_waste Solid Waste (e.g., powder, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsates) start->liquid_waste Is it liquid? sharps_waste Sharps Waste (e.g., needles, broken glass) start->sharps_waste Is it a sharp? solid_container Collect in Labeled 'Hazardous Organic Solid Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Hazardous Organic Liquid Waste' Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Secure Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange Pickup by EHS or Licensed Contractor storage->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Workflow for Dihydroperaksine Waste Disposal.

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Comprehensive Safety and Handling Guide for Dihydroperaksine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates around complex plant-derived secondary metabolites, the safe handling of monoterpenoid indole alkaloids like Dihydroperaksine (CAS: 16100-84-8) is critical. Originally isolated from the hairy root culture of Rauvolfia serpentina, Dihydroperaksine is a sarpagine-type alkaloid extensively studied for its complex stereochemistry and potential neuroactive properties[1].

Because indole alkaloids often interact with central nervous system targets (such as GABAergic and serotonergic pathways)[2], laboratory personnel must treat Dihydroperaksine as a potent neuroactive agent. This guide provides the operational causality, self-validating protocols, and precise Personal Protective Equipment (PPE) requirements necessary to handle this compound safely.

Hazard Profile and Causality of PPE Selection

To build a self-validating safety protocol, we must first understand why specific protections are required. Dihydroperaksine shares structural homology with other neuroactive indole alkaloids (like reserpine and peraksine)[1][2].

  • Inhalation Risk: As a purified lyophilized powder, Dihydroperaksine poses a severe inhalation hazard. Micro-particulates can cross the blood-brain barrier rapidly if inhaled, potentially causing acute anxiolytic or depressive central nervous system effects[2].

  • Dermal Absorption: The lipophilic nature of the indole scaffold allows it to penetrate the stratum corneum, necessitating impermeable barrier protection.

PPE Requirements Matrix
PPE CategorySpecificationCausality / Rationale
Respiratory N95/FFP3 Respirator or PAPRPrevents inhalation of aerosolized alkaloid dust during weighing and reconstitution.
Hand Protection Double-layered Nitrile Gloves (min 0.12mm)Nitrile offers superior resistance to the organic solvents (e.g., DMSO, Methanol) required to dissolve Dihydroperaksine[2].
Eye Protection Chemical Splash GogglesProtects ocular mucosa from accidental splashes during solvent addition.
Body Protection Disposable Tyvek® Lab Coat with elastic cuffsPrevents particulate accumulation on personal clothing; elastic cuffs prevent wrist exposure.

Standard Operating Procedure: Handling and Reconstitution

This step-by-step methodology ensures that every phase of handling is contained and verifiable.

Step 1: Environmental Preparation

  • Verify that the Class II Biological Safety Cabinet (BSC) or powder-weighing isolator is operational with an inward face velocity of at least 100 FPM.

  • Line the workspace with disposable, absorbent, plastic-backed bench paper. Self-validation: If a spill occurs, the plastic backing prevents surface contamination, and the absorbent top layer localizes the spread.

Step 2: Donning PPE

  • Wash hands and don the first pair of nitrile gloves.

  • Put on the disposable lab coat, ensuring the cuffs cover the glove wrists.

  • Don the N95 respirator and chemical splash goggles.

  • Don the second (outer) pair of nitrile gloves.

Step 3: Weighing and Reconstitution

  • Transfer the sealed Dihydroperaksine vial into the BSC.

  • Using an anti-static micro-spatula, weigh the required mass into a pre-tared, sealable amber glass vial. Note: Amber glass is used to prevent potential UV-induced degradation of the indole ring.

  • Add the primary solvent (e.g., 3% DMSO) directly into the weighing vial inside the BSC[2].

  • Seal the vial before vortexing. Do not remove the unsealed vial from the BSC.

Spill Response and Disposal Plan

Alkaloid waste must be neutralized and segregated from general organic waste to prevent cross-reactions.

Step-by-Step Spill Cleanup:

  • Isolate: Alert personnel and restrict access to the spill area.

  • Contain: Cover the powder spill with damp absorbent towels (using 10% bleach or a suitable oxidizing agent to degrade the active indole core).

  • Collect: Carefully sweep the damp towels into a biohazard bag using a disposable scraper. Do not sweep dry powder, as this aerosolizes the compound.

  • Decontaminate: Wash the surface with a 1% sodium hypochlorite solution, followed by 70% ethanol to remove residue.

Disposal Protocol:

  • Solid Waste: All contaminated bench paper, gloves, and empty vials must be placed in a rigid, sealable hazardous waste container labeled "Toxic Solid Waste - Indole Alkaloids."

  • Liquid Waste: Solvent mixtures containing Dihydroperaksine must be collected in dedicated, halogenated or non-halogenated organic waste carboys (depending on the solvent used) and clearly labeled for high-temperature incineration.

Operational Workflow Visualization

The following diagram illustrates the critical path for safe Dihydroperaksine handling, emphasizing the transition from dry powder to a stabilized liquid state.

G PPE 1. PPE Donning (Double Gloves, N95) BSC 2. Transfer to BSC (Negative Pressure) PPE->BSC Weigh 3. Anti-Static Weighing (Amber Vial) BSC->Weigh Solvent 4. Solvent Addition (e.g., DMSO) Weigh->Solvent Seal 5. Seal & Decontaminate Exterior Solvent->Seal

Caption: Sequential safety workflow for the handling and reconstitution of Dihydroperaksine.

References

  • Cook, J. M., et al. "General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydroperaksine, 19(S),20(R)-Dihydroperaksine-17-al, and Peraksine." Journal of Organic Chemistry / PMC, 2014. Available at:[Link]

  • Pessoa, O. D. L., et al. "Anxiolytic Effects of Indole Alkaloids From Rauvolfia ligustrina in Adult Zebrafish: Involvement of the GABAergic and 5‐HT Systems." ResearchGate, 2025. Available at:[Link]

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